Bcr-abl-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H21Cl2N5O2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-(3-amino-1H-indazol-4-yl)phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21Cl2N5O2/c26-17-8-9-19(20(27)14-17)25(34)32-12-10-31(11-13-32)24(33)16-6-4-15(5-7-16)18-2-1-3-21-22(18)23(28)30-29-21/h1-9,14H,10-13H2,(H3,28,29,30) |
InChI Key |
KFUPFXKVTHKTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Bcr-Abl-IN-5: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Bcr-Abl-IN-5, a potent inhibitor of the Bcr-Abl kinase. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of chronic myeloid leukemia (CML).[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to the T315I "gatekeeper" mutation, remains a significant clinical challenge. This compound was developed as a novel inhibitor designed to overcome this resistance.
Discovery and Design
This compound, also referred to as compound II in some literature, is a 3-amino-4-ethynyl indazole derivative.[2] The design strategy was based on incorporating key structural features from the potent pan-Bcr-Abl inhibitor ponatinib into a novel indazole scaffold.[3] The core idea was to create a molecule that could effectively bind to both wild-type Bcr-Abl and the T315I mutant by establishing crucial interactions within the ATP-binding site.
Synthesis
The detailed synthesis of this compound is described in the work by El-Damasy et al. in the European Journal of Medicinal Chemistry. While the full text of this specific publication could not be accessed for this guide, the general synthetic approach for this class of compounds involves a multi-step process. A closely related analog's synthesis suggests a convergent strategy, likely involving the Sonogashira coupling of a protected 4-iodo-3-aminoindazole with a suitable terminal alkyne-containing side chain, followed by deprotection and final amide coupling steps.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
In Vitro Biological Activity
This compound has demonstrated potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Furthermore, it exhibits anti-proliferative effects against human CML cell lines.
Quantitative Data
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Bcr-Abl (Wild-Type) | Kinase Inhibition | 0.014 | [2] |
| Bcr-Abl (T315I Mutant) | Kinase Inhibition | 0.45 | [2] |
| K562 Cells | Anti-proliferative | 6.5 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard, widely accepted protocols in the field.
Bcr-Abl Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.
Materials:
-
Recombinant human Bcr-Abl (wild-type and T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Abltide)
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, the Bcr-Abl enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for the in vitro Bcr-Abl kinase inhibition assay.
Anti-proliferative Assay (K562 Cells)
This assay measures the effect of a compound on the proliferation of the Bcr-Abl positive K562 human CML cell line.
Materials:
-
K562 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (or other test compounds)
-
Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to attach and resume growth for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow for Anti-proliferative Assay:
Caption: Workflow for the K562 cell anti-proliferative assay.
Mechanism of Action and Signaling Pathway
This compound acts as an ATP-competitive inhibitor of the Bcr-Abl kinase. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival in CML cells.
Bcr-Abl Signaling Pathway and Inhibition by this compound:
Caption: Simplified Bcr-Abl signaling and the inhibitory action of this compound.
In Vivo Studies
To date, no specific in vivo efficacy or pharmacokinetic data for this compound has been identified in the public domain. Further studies would be required to evaluate its in vivo properties, such as oral bioavailability, plasma half-life, and anti-tumor activity in animal models of CML.
Conclusion
This compound is a potent, dual inhibitor of wild-type and T315I mutant Bcr-Abl kinase. Its discovery represents a promising step in the development of new therapeutic options for CML patients who have developed resistance to existing TKIs. The in vitro data demonstrates its potential, and further preclinical and clinical development will be necessary to fully elucidate its therapeutic value.
References
Bcr-abl-IN-5: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of Bcr-abl-IN-5, a novel inhibitor of the Bcr-Abl kinase. The information presented herein is compiled from publicly available research to guide further investigation and development of this compound.
Core Summary
This compound is a potent inhibitor of both wild-type Bcr-Abl and its clinically significant T315I mutant, a common source of resistance to first- and second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This guide summarizes the available quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation: Inhibitory Profile of this compound and Analogs
The following table summarizes the reported inhibitory concentrations (IC50) of this compound (referred to as compound 9h in the primary literature) and its related analogs against Bcr-Abl kinase and the K562 leukemia cell line.[1]
| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | K562 GI50 (nM) |
| This compound (9h) | 4.6 | 67 | < 10 |
| Compound 9c | 15.4 | Not Reported | Not Reported |
| Compound 10c | 25.8 | Not Reported | < 10 |
| Imatinib (Reference) | Not Reported | Not Reported | > 10 |
Target Specificity and Selectivity
This compound demonstrates high potency against the wild-type Bcr-Abl kinase with a reported IC50 value of 4.6 nM.[1] Crucially, it also maintains significant activity against the T315I "gatekeeper" mutation, with an IC50 of 67 nM.[1] This mutation confers resistance to many established Bcr-Abl inhibitors. The potent anti-proliferative effect on the Bcr-Abl positive K562 cell line (GI50 < 10 nM) further underscores its cellular efficacy.[1]
For the most potent compounds in the series, including this compound, further studies were conducted to assess off-target effects, including biochemical hERG and cellular toxicity assays, phosphorylation assays, and NanoBRET target engagement studies.[1] However, specific quantitative data from a broad kinase selectivity panel (kinome scan) for this compound is not yet publicly available in the searched literature.
Signaling Pathways and Mechanism of Action
The primary target of this compound is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of CML.[2][3] Inhibition of Bcr-Abl kinase activity blocks downstream signaling pathways responsible for cell proliferation and survival. A molecular docking study of a potent analog (9h) suggests it likely acts as a type II kinase inhibitor.[1]
Experimental Protocols
The following are generalized protocols based on standard methodologies for evaluating Bcr-Abl inhibitors. The specific details for the characterization of this compound can be found in the primary publication: El-Damasy et al., Eur J Med Chem. 2020, 207, 112710.[1]
Bcr-Abl Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.
Methodology:
-
Reagents: Recombinant Bcr-Abl (wild-type or mutant), kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor (this compound) at various concentrations.
-
Procedure: The Bcr-Abl enzyme is incubated with the substrate and the test inhibitor in the kinase buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT or SRB Assay)
This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on Bcr-Abl activity.
Methodology:
-
Cell Culture: K562 cells, a human CML cell line expressing Bcr-Abl, are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Staining: A viability dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B), is added to the wells. Viable cells metabolize MTT to a colored formazan product or are stained by SRB.
-
Measurement: The absorbance of the colored product or the stained cells is measured using a plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.
Western Blotting for Phosphorylation Analysis
This technique is used to assess the inhibition of Bcr-Abl autophosphorylation and the phosphorylation of its downstream substrates within the cell.
Methodology:
-
Cell Lysis: K562 cells are treated with this compound at various concentrations. After treatment, the cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl, as well as antibodies for phosphorylated and total downstream signaling proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or colorimetric detection. The intensity of the bands is quantified to determine the level of protein phosphorylation.
Conclusion
This compound is a highly potent inhibitor of wild-type and T315I mutant Bcr-Abl with significant anti-proliferative activity in a relevant leukemia cell line. The available data suggests it is a promising candidate for further development as a therapeutic agent for CML, particularly in cases of acquired resistance to existing therapies. A comprehensive kinome-wide selectivity profile would be beneficial to fully elucidate its off-target effects and therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.
References
An In-Depth Technical Guide on the Evaluation of Bcr-Abl Kinase Inhibitors and Their Effect on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Bcr-abl-IN-5" is not available in the public domain. This guide provides a comprehensive overview of the Bcr-Abl signaling pathways and established methodologies for the evaluation of Bcr-Abl tyrosine kinase inhibitors (TKIs). This document is intended to serve as a foundational resource and template for the investigation of novel inhibitors targeting the Bcr-Abl oncoprotein.
Introduction to Bcr-Abl and Its Role in Chronic Myeloid Leukemia (CML)
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL1 fusion gene. The protein product of this gene, Bcr-Abl, is a constitutively active tyrosine kinase that is the primary pathogenic driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). The deregulated kinase activity of Bcr-Abl leads to the activation of a complex network of downstream signaling pathways, promoting uncontrolled cell proliferation, inhibiting apoptosis, and altering cell adhesion.[1][2][3] The development of TKIs that target the ATP-binding site of the Bcr-Abl kinase has revolutionized the treatment of CML.[4] This guide outlines the key signaling pathways affected by Bcr-Abl and the experimental protocols used to characterize the efficacy and mechanism of action of inhibitors targeting this oncoprotein.
Core Bcr-Abl Signaling Pathways
The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating several key signaling cascades that are crucial for the malignant phenotype of CML cells.
RAS/RAF/MEK/ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation and differentiation. Bcr-Abl activates the RAS pathway through the phosphorylation of adaptor proteins like GRB2, which then recruits SOS, a guanine nucleotide exchange factor for RAS.[1][5] This leads to the activation of the RAF-MEK-ERK cascade, ultimately promoting cell cycle progression and proliferation.[1]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is critical for cell survival, growth, and proliferation. Bcr-Abl can activate this pathway through multiple mechanisms, including direct interaction with the p85 subunit of PI3K or indirectly through adaptor proteins like GRB2 and GAB2.[1][5] Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins such as BAD and regulating the activity of transcription factors like FOXO.[5] Furthermore, mTOR, a downstream effector of AKT, is a key regulator of protein synthesis and cell growth.[5]
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of Bcr-abl-IN-5: A Novel Kinase Inhibitor Targeting Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preclinical research findings for Bcr-abl-IN-5, a potent inhibitor of the Bcr-Abl kinase. The data presented herein summarizes its in vitro efficacy, cellular activity, and the methodologies employed in its initial characterization. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Chronic Myeloid Leukemia (CML).
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations such as the T315I "gatekeeper" mutation, necessitates the development of novel inhibitors. This compound has emerged from a discovery program focused on identifying new chemical entities with potent and broad activity against both wild-type and mutated forms of Bcr-Abl.
In Vitro Efficacy and Cellular Activity
This compound has demonstrated potent inhibitory activity against both wild-type Bcr-Abl kinase and the clinically significant T315I mutant. Furthermore, it exhibits anti-proliferative effects in Bcr-Abl positive leukemic cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (µM) | Reference Compound(s) |
| Bcr-Abl (Wild-Type) | 0.014 | Imatinib (for comparison) |
| Bcr-Abl (T315I Mutant) | 0.45 | Ponatinib (for comparison) |
Data sourced from a study by El-Damasy et al., European Journal of Medicinal Chemistry, 2020.[1]
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (µM) | Assay Type | Treatment Duration (hours) |
| K562 (Bcr-Abl positive) | 6.5 | MTT Assay | 72 |
Data indicates that this compound inhibits the proliferation of the K562 human leukemia cell line.[1]
Mechanism of Action and Signaling Pathways
This compound functions as a direct inhibitor of the Bcr-Abl tyrosine kinase. The constitutive activation of Bcr-Abl drives several downstream signaling pathways crucial for the proliferation, survival, and altered adhesion of CML cells. By inhibiting the kinase activity of Bcr-Abl, this compound is expected to modulate these aberrant signaling cascades.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound. These are based on standard laboratory procedures and the information available from the initial publication.
Bcr-Abl Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant Bcr-Abl kinase.
Methodology:
-
Reagent Preparation: Recombinant human Bcr-Abl (wild-type or T315I mutant) is diluted in kinase assay buffer. A suitable peptide substrate (e.g., Abltide) and ATP are also prepared in the same buffer. This compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are added to the wells of a microplate.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based method that detects the phosphorylated product.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Research and Development Logic
The preclinical evaluation of this compound follows a logical progression from initial hit identification to a potential clinical candidate.
Future Directions
The initial preclinical data for this compound are promising, demonstrating potent inhibition of wild-type and T315I mutant Bcr-Abl and cellular anti-proliferative activity. Further in-depth studies are warranted to fully elucidate its therapeutic potential. Key future directions include:
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of CML (e.g., K562 xenografts) to assess its anti-tumor activity, impact on survival, and tolerability.
-
Pharmacokinetic Profiling: Comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like characteristics.
-
Mechanism of Action Elucidation: Detailed investigation into its effects on downstream signaling pathways through techniques such as Western blotting to confirm the on-target activity in a cellular context.
-
Selectivity Profiling: Screening against a panel of other kinases to determine its selectivity and potential for off-target effects.
-
Resistance Studies: Investigating the potential for the development of resistance to this compound and its activity against a broader panel of Bcr-Abl mutants.
Conclusion
This compound is a novel and potent inhibitor of the Bcr-Abl kinase with significant activity against the imatinib-resistant T315I mutant. The preclinical data presented in this whitepaper highlight its potential as a promising therapeutic candidate for the treatment of Chronic Myeloid Leukemia. Further preclinical development is necessary to fully characterize its efficacy, safety, and pharmacokinetic profile to support its advancement toward clinical investigation.
References
The Evolving Landscape of Bcr-Abl Tyrosine Kinase Inhibitors: A Framework for Assessing Novelty
Introduction
The discovery of the Bcr-Abl fusion protein as the driver of Chronic Myeloid Leukemia (CML) and the subsequent development of Tyrosine Kinase Inhibitors (TKIs) have revolutionized the treatment of this disease.[1][2][3][4] Imatinib, the first-in-class TKI, transformed CML from a fatal leukemia into a manageable chronic condition for many patients.[5] However, the emergence of resistance, primarily through point mutations in the Abl kinase domain, has necessitated the development of next-generation TKIs.[5][6] This guide provides a technical overview of the Bcr-Abl signaling pathway, the characteristics of established TKIs, and a framework for evaluating the novelty of new chemical entities, exemplified by a hypothetical inhibitor, "Bcr-abl-IN-5".
The Bcr-Abl Signaling Network: A Constitutively Active Oncogenic Driver
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells.[3][4][7] Its continuous kinase activity leads to the autophosphorylation of several tyrosine residues, creating docking sites for various adaptor proteins and activating a complex network of downstream signaling pathways.[7][8][9] These pathways are crucial for the CML phenotype, promoting cell proliferation, survival, and altered adhesion.[1][10]
Key downstream signaling cascades activated by Bcr-Abl include:
-
RAS/MAPK Pathway: Activation of this pathway, mediated by the GRB2/SOS complex, leads to increased cell proliferation.[7][9][10]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis.[7][9][10][11]
-
JAK/STAT Pathway: Constitutive activation of STAT5, in particular, contributes to the anti-apoptotic and pro-proliferative state of CML cells.[10]
Below is a diagram illustrating the core Bcr-Abl signaling pathways.
Current Landscape of Bcr-Abl Tyrosine Kinase Inhibitors
Several generations of TKIs have been developed, each with a distinct profile of potency, specificity, and activity against Bcr-Abl mutants.
| TKI | Generation | Binding Mode | Key Features | Common Resistance Mutations |
| Imatinib | First | ATP-competitive (inactive conformation) | First-line therapy for CML.[5] | T315I, Y253H, E255K/V, F359V |
| Nilotinib | Second | ATP-competitive (inactive conformation) | Higher potency than imatinib against wild-type Bcr-Abl.[12] | T315I, Y253H, E255K/V, F359V |
| Dasatinib | Second | ATP-competitive (active and inactive conformations) | Broader kinase inhibition profile, including SRC family kinases.[13] | T315I, V299L, F317L |
| Bosutinib | Second | ATP-competitive | Dual Src/Abl inhibitor. | T315I, V299L, E255K |
| Ponatinib | Third | ATP-competitive | Pan-Bcr-Abl inhibitor, active against the T315I mutation.[10][13] | Compound mutations |
The Challenge of TKI Resistance
The primary mechanism of acquired resistance to TKIs is the development of point mutations within the Bcr-Abl kinase domain.[5][6] These mutations can interfere with TKI binding, leading to reactivation of the kinase and disease progression. The "gatekeeper" mutation, T315I, is particularly problematic as it confers resistance to all first- and second-generation TKIs.[6] Ponatinib was specifically designed to overcome this resistance.[10][13] However, even with ponatinib, resistance can emerge through the acquisition of compound mutations (multiple mutations in the same Bcr-Abl molecule).[6]
A Framework for Evaluating the Novelty of "this compound"
For a novel TKI like "this compound" to be considered a significant advancement, it would need to address the existing limitations of current therapies. Key areas of innovation would include:
-
Novel Mechanism of Action: Moving beyond ATP-competitive inhibition to allosteric inhibition could offer a way to overcome resistance mutations at the ATP-binding site. A novel inhibitor might target a different conformation of the kinase or a previously unexploited binding pocket.
-
Comprehensive Mutant Coverage: An ideal new TKI would demonstrate potent inhibition of wild-type Bcr-Abl and a broad panel of clinically relevant single and compound mutations, including those that confer resistance to current third-generation inhibitors.
-
Improved Safety Profile: Off-target effects of current TKIs can lead to significant side effects. A more selective inhibitor could offer a better safety profile, improving patient quality of life and long-term adherence.
-
Activity Against Leukemic Stem Cells (LSCs): TKIs are effective at controlling the bulk of CML cells but are less effective against the quiescent LSC population, which is thought to be a source of relapse.[2][3] A novel agent that can eradicate LSCs would represent a major breakthrough towards a curative therapy.
-
Overcoming Bcr-Abl Independent Resistance: Resistance can also arise through mechanisms that are independent of Bcr-Abl kinase domain mutations, such as the activation of alternative survival pathways.[2][3] A novel inhibitor might have a dual-targeting mechanism or be suitable for combination therapies to address these resistance pathways.
Experimental Protocols for Characterizing a Novel Bcr-Abl Inhibitor
A thorough preclinical evaluation of a novel TKI would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
1. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compound against purified Bcr-Abl kinase and a panel of other kinases to assess selectivity.
-
Methodology:
-
Purified recombinant Bcr-Abl kinase (wild-type and mutants) is incubated with a specific peptide substrate and ATP.
-
The novel inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
-
2. Cell-Based Proliferation and Apoptosis Assays
-
Objective: To assess the ability of the inhibitor to suppress the growth and induce apoptosis in Bcr-Abl-positive cell lines.
-
Methodology:
-
Bcr-Abl-positive cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl) and Bcr-Abl-negative control cell lines are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor for 48-72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide staining.
-
GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined.
-
3. In Vivo Efficacy Studies in Murine Models of CML
-
Objective: To evaluate the anti-leukemic activity of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are engrafted with human Bcr-Abl-positive leukemia cells, either subcutaneously to form solid tumors or intravenously to establish a disseminated leukemia.
-
Once the leukemia is established, mice are treated with the inhibitor or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor growth is monitored over time by caliper measurements (for subcutaneous models) or by bioluminescence imaging (for disseminated models).
-
Survival of the treated mice is compared to the control group.
-
Pharmacokinetic and pharmacodynamic studies are also conducted to assess drug exposure and target inhibition in vivo.
-
Below is a diagram of a typical experimental workflow for evaluating a novel TKI.
While specific data on "this compound" is not publicly available, the framework outlined in this guide provides a comprehensive approach to understanding and evaluating the novelty of any new Bcr-Abl TKI. A truly innovative inhibitor will need to demonstrate significant advantages over the existing armamentarium, particularly in its ability to overcome a wide spectrum of resistance mutations, exhibit a favorable safety profile, and potentially target the leukemic stem cell population that drives disease persistence. The rigorous application of the described experimental protocols is essential to characterize the preclinical profile of a novel agent and determine its potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 3. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Bcr-abl-IN-5 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bcr-abl-IN-5 is a potent inhibitor of the Bcr-Abl kinase, including the wild-type (WT) enzyme and the clinically significant T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). This document provides detailed protocols for utilizing this compound in various cell-based assays to assess its anti-proliferative and pro-apoptotic activity, as well as its impact on the Bcr-Abl signaling pathway. The provided methodologies are essential for researchers investigating novel therapeutic strategies for Chronic Myeloid Leukemia (CML) and other Bcr-Abl driven malignancies.
Mechanism of Action
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2] Key pathways activated by Bcr-Abl include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR and JAK/STAT pathways, which are crucial for cell survival and inhibition of apoptosis.[2][3] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream oncogenic signals.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line |
| This compound | Bcr-Abl (WT) | Kinase Assay | 0.014 | - |
| This compound | Bcr-Abl (T315I) | Kinase Assay | 0.45 | - |
| This compound | Cell Proliferation | Antiproliferative Assay | 6.5 | K562 |
Table 2: Comparative Antiproliferative Activity of Bcr-Abl Inhibitors (IC₅₀ in µM after 48h treatment)
| Inhibitor | K562 | KU812 | KCL22 |
| Imatinib | ~0.3 | ~0.3 | ~0.3 |
| Dasatinib | 0.001-0.01 | 0.001-0.01 | 0.001-0.01 |
| Ponatinib | 0.005-0.05 | ~0.005 | ~0.02 |
| GNF-5 | ~1.5 | ~1.0 | ~0.5 |
Data for comparative inhibitors is sourced from reference[4].
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, KU812, KCL22)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range based on the known IC₅₀ value (e.g., for K562 cells, a range from 0.1 µM to 100 µM).
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Bcr-Abl positive cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Bcr-Abl Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of CrkL (Crk-like protein), a direct substrate of Bcr-Abl, as a marker of target engagement.
Materials:
-
Bcr-Abl positive cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CrkL, anti-CrkL, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound at various concentrations for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total CrkL and β-actin to ensure equal loading. A dose-dependent decrease in p-CrkL levels would indicate effective inhibition of Bcr-Abl kinase activity by this compound.[1]
Mandatory Visualization
Caption: Bcr-Abl signaling and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay [bio-protocol.org]
Application Notes and Protocols: Bcr-abl-IN-5 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bcr-abl-IN-5
This compound is an inhibitor of the Bcr-Abl kinase, a key driver in certain types of leukemia. With a molecular weight of 494.37 g/mol , this compound has shown inhibitory activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to some first-generation inhibitors. As with any small molecule inhibitor intended for in vitro and potentially in vivo studies, understanding its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for ensuring accurate and reproducible experimental results.
Importance of Solubility and Stability in DMSO
Experimental Protocols
The following protocols provide a framework for determining the solubility and stability of this compound in DMSO. Researchers should adapt these protocols to their specific laboratory conditions and analytical capabilities.
Protocol 1: Determination of Maximum Solubility of this compound in DMSO
This protocol describes a method to determine the maximum concentration at which this compound can be dissolved in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Prepare a supersaturated solution of this compound in DMSO. Accurately weigh a known amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure that the solution is fully saturated and any undissolved solid has precipitated.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant (e.g., 10 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound. A standard curve of known concentrations of this compound should be prepared and run in parallel to accurately quantify the concentration in the sample.
-
Calculate the maximum solubility in mg/mL and mM based on the determined concentration and the molecular weight of this compound.
Protocol 2: Assessment of Short-Term Stability of this compound in DMSO at Room Temperature
This protocol evaluates the stability of this compound in a DMSO stock solution when left at room temperature over a 24-hour period.
Materials:
-
A freshly prepared, clear stock solution of this compound in DMSO (e.g., 10 mM)
-
HPLC system
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration below its maximum solubility.
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline measurement.
-
Leave the remaining stock solution at room temperature (approximately 20-25°C).
-
Take aliquots of the stock solution at various time points (e.g., 2, 4, 8, and 24 hours).
-
At each time point, dilute the aliquot and analyze it by HPLC.
-
Compare the peak area of the this compound peak at each time point to the peak area at T=0. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Calculate the percentage of this compound remaining at each time point.
Protocol 3: Assessment of Long-Term Stability of this compound in DMSO at Different Temperatures
This protocol assesses the stability of this compound in DMSO over an extended period when stored at different temperatures.
Materials:
-
A freshly prepared stock solution of this compound in DMSO
-
HPLC system
-
Microcentrifuge tubes
-
Refrigerators/freezers set at 4°C, -20°C, and -80°C
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Take an initial aliquot for HPLC analysis (T=0).
-
Aliquot the remaining stock solution into multiple tubes to avoid repeated freeze-thaw cycles for the -20°C and -80°C samples.
-
Store the aliquots at 4°C, -20°C, and -80°C.
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC and compare the results to the T=0 sample to determine the extent of degradation.
Protocol 4: Freeze-Thaw Stability of this compound in DMSO
This protocol determines the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.
Materials:
-
A freshly prepared stock solution of this compound in DMSO
-
HPLC system
-
Microcentrifuge tubes
-
-20°C or -80°C freezer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Take an initial aliquot for HPLC analysis (Cycle 0).
-
Subject the remaining stock solution to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until it is completely liquid.
-
After 1, 3, 5, and 10 freeze-thaw cycles, take an aliquot for HPLC analysis.
-
Compare the HPLC results from each cycle to the initial (Cycle 0) sample to assess for degradation.
Data Presentation
The following tables should be used to record and summarize the data from the experimental protocols.
Table 1: Maximum Solubility of this compound in DMSO
| Parameter | Value |
| Weight of this compound (mg) | |
| Volume of DMSO (µL) | |
| Concentration in Supernatant (mM) | |
| Maximum Solubility (mg/mL) | |
| Maximum Solubility (mM) |
Table 2: Short-Term Stability of this compound in DMSO at Room Temperature
| Time Point (hours) | Peak Area of this compound | % Remaining | Observations (e.g., new peaks) |
| 0 | 100% | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 3: Long-Term Stability of this compound in DMSO
| Storage Temperature | Time Point | Peak Area of this compound | % Remaining |
| 4°C | 1 week | ||
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -20°C | 1 week | ||
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -80°C | 1 week | ||
| 1 month | |||
| 3 months | |||
| 6 months |
Table 4: Freeze-Thaw Stability of this compound in DMSO
| Freeze-Thaw Cycle | Peak Area of this compound | % Remaining |
| 0 | 100% | |
| 1 | ||
| 3 | ||
| 5 | ||
| 10 |
Visualization of Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for determining the maximum solubility of this compound in DMSO.
Caption: General workflow for assessing the stability of this compound in DMSO.
General Recommendations for Preparation and Storage of this compound Stock Solutions
-
Solvent Quality: Always use anhydrous, high-purity DMSO to prepare stock solutions. Water content in DMSO can affect the solubility and stability of some compounds.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM), provided it is below the determined maximum solubility. This allows for smaller volumes of DMSO to be added to aqueous experimental media, minimizing solvent effects.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Storage Temperature: Based on the results of the long-term stability studies, store the aliquots at the optimal temperature. For many kinase inhibitors, storage at -80°C is recommended for long-term preservation.
-
Protection from Light: If the compound is light-sensitive, store the aliquots in amber vials or wrap them in foil.
-
Inert Atmosphere: For compounds that may be sensitive to oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vials.
-
Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent. Maintain a detailed record of the stock solution preparation and stability testing results.
Application Notes and Protocols for Bcr-Abl-IN-5 in the Study of Drug-Resistant Bcr-Abl Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance, primarily driven by mutations in the Bcr-Abl kinase domain, presents a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). Bcr-Abl-IN-5 is a potent inhibitor of the wild-type Bcr-Abl kinase and importantly, demonstrates activity against the notoriously resistant T315I "gatekeeper" mutation. These application notes provide a comprehensive overview of this compound, including its inhibitory activity, and detailed protocols for its evaluation in a research setting.
Mechanism of Action and Activity
This compound is a small molecule inhibitor that targets the kinase activity of the Bcr-Abl oncoprotein. By binding to the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against wild-type Bcr-Abl and the T315I mutant. Furthermore, its anti-proliferative effect has been assessed in the K562 human CML cell line, which expresses wild-type Bcr-Abl.
| Target | Assay Type | IC50 (µM) | Cell Line |
| Bcr-Abl (Wild-Type) | Kinase Assay | 0.014[1] | - |
| Bcr-Abl (T315I Mutant) | Kinase Assay | 0.45[1] | - |
| Cellular Proliferation | Proliferation Assay | 6.5[1] | K562 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Bcr-Abl Kinase Activity Assay
This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against wild-type or mutant Bcr-Abl kinase.
Materials:
-
Recombinant wild-type or mutant Bcr-Abl enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Abltide peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of recombinant Bcr-Abl enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of this compound on leukemia cell lines expressing different Bcr-Abl mutations.
Materials:
-
Leukemia cell lines (e.g., K562 for wild-type, Ba/F3 cells engineered to express specific Bcr-Abl mutations)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Add 15 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Bcr-Abl Signaling
This protocol is used to analyze the effect of this compound on the phosphorylation of Bcr-Abl and its downstream signaling proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's action on drug-resistant Bcr-Abl.
References
Application Notes and Protocols for Assessing Apoptosis in K562 Cells Induced by Bcr-abl-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein drives the proliferation of leukemia cells and confers resistance to apoptosis, primarily through the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][2] The K562 cell line, derived from a CML patient in blast crisis, is positive for the BCR-ABL1 fusion gene and serves as a fundamental in vitro model for studying CML and evaluating the efficacy of Bcr-Abl inhibitors.
Bcr-abl-IN-5 is a potent inhibitor of the Bcr-Abl kinase. It has been shown to inhibit the wild-type Bcr-Abl kinase with an IC50 of 0.014 µM and the T315I mutant with an IC50 of 0.45 µM. In the K562 human leukemia cell line, this compound inhibits cell proliferation with an IC50 of 6.5 µM after 72 hours of treatment.[3] These application notes provide detailed protocols for inducing and quantifying apoptosis in K562 cells upon treatment with this compound. The described methods include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, a Caspase-3/7 activity assay for the measurement of executioner caspase activity, and Western blotting for the detection of PARP cleavage, a hallmark of apoptosis.
Bcr-Abl Signaling Pathway and Inhibition
The constitutively active Bcr-Abl kinase autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, leading to the activation of pathways that promote cell proliferation and inhibit apoptosis. Key anti-apoptotic effects are mediated by the upregulation of proteins like Bcl-xL.[4] Inhibition of the Bcr-Abl kinase activity with a specific inhibitor like this compound is expected to block these downstream signals, leading to the induction of apoptosis.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Experimental Protocols
K562 Cell Culture and Treatment with this compound
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: For apoptosis assays, seed K562 cells in appropriate culture plates (e.g., 6-well plates for Western blotting and flow cytometry, 96-well plates for caspase activity assays) at a density of 2 x 10^5 cells/mL.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A suggested starting concentration range for a dose-response experiment is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
Treat the cells with the desired concentrations of this compound.
-
Include a vehicle control by treating cells with the same final concentration of DMSO used in the highest this compound treatment.
-
Incubate the cells for a predetermined time. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation period for apoptosis induction.
-
Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed K562 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and treat with this compound as described above. Include a vehicle control and a positive control (e.g., staurosporine).
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot for PARP Cleavage
Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. The full-length 116 kDa PARP protein is cleaved into an 89 kDa fragment.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP (Asp214), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PARP or anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Experimental Workflow
Caption: Workflow for Apoptosis Assay in K562 Cells.
Data Presentation
The following tables provide a template for summarizing quantitative data from the apoptosis assays.
Table 1: Effect of this compound on K562 Cell Viability (Example Data)
| Concentration of this compound (µM) | Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 48 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 5 | 48 | 70.1 ± 3.5 | 15.8 ± 1.2 | 14.1 ± 2.0 |
| 10 | 48 | 45.6 ± 4.2 | 30.2 ± 2.5 | 24.2 ± 1.8 |
| 25 | 48 | 20.3 ± 2.8 | 45.7 ± 3.1 | 34.0 ± 2.5 |
Table 2: Caspase-3/7 Activity in K562 Cells Treated with this compound (Example Data)
| Concentration of this compound (µM) | Incubation Time (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 24 | 15,234 ± 850 | 1.0 |
| 5 | 24 | 45,702 ± 2,100 | 3.0 |
| 10 | 24 | 91,404 ± 4,500 | 6.0 |
| 25 | 24 | 152,340 ± 7,800 | 10.0 |
Table 3: Densitometric Analysis of PARP Cleavage in K562 Cells (Example Data)
| Concentration of this compound (µM) | Incubation Time (hours) | Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa) |
| 0 (Vehicle) | 48 | 0.05 ± 0.01 |
| 5 | 48 | 0.45 ± 0.05 |
| 10 | 48 | 0.85 ± 0.08 |
| 25 | 48 | 1.50 ± 0.12 |
Note: The data presented in the tables are for illustrative purposes only and will need to be generated through experimentation.
Conclusion
These protocols provide a comprehensive framework for investigating the pro-apoptotic effects of this compound on K562 CML cells. By employing a multi-parametric approach, researchers can robustly characterize the induction of apoptosis and elucidate the mechanism of action of this and other Bcr-Abl inhibitors. Accurate and reproducible data generated using these methods will be invaluable for the preclinical evaluation of novel therapeutic agents for CML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Bcr-abl-IN-5 in Combination with Other CML Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2] This aberrant kinase drives the uncontrolled proliferation of granulocytes and is a critical therapeutic target in CML.[2][3][4]
The advent of Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[2][5] First-generation TKIs, such as imatinib, and subsequent second and third-generation inhibitors, including dasatinib, nilotinib, bosutinib, and ponatinib, have significantly improved patient outcomes.[5] More recently, asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, offers a different mechanism of action.[6][7]
Despite these advances, challenges such as drug resistance, intolerance, and the persistence of leukemic stem cells remain.[5][8] Combination therapies are a promising strategy to overcome these hurdles, enhance therapeutic efficacy, and potentially achieve treatment-free remission.[8][9]
This document provides detailed application notes and protocols for the preclinical evaluation of Bcr-abl-IN-5 , a novel investigational Bcr-Abl tyrosine kinase inhibitor, when used in combination with other established CML drugs. These guidelines are intended for researchers and scientists in the field of oncology and drug development.
Mechanism of Action of Bcr-Abl and its Inhibitors
The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that control cell proliferation, survival, and adhesion.[3][4][10] Key pathways activated by Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway.[1][10][11][12]
TKIs function by competitively binding to the ATP-binding site of the Abl kinase domain, thereby inhibiting its kinase activity and blocking downstream signaling.[4] Asciminib, in contrast, binds to the myristoyl pocket of the Abl kinase, inducing a conformational change that locks the kinase in an inactive state.[6][7] This allosteric mechanism of action makes it effective against some TKI-resistant mutations.[6][7]
Bcr-Abl Signaling Pathway
Caption: The Bcr-Abl signaling pathway and its downstream effects.
Rationale for Combination Therapy
Combining this compound with other CML drugs can be advantageous for several reasons:
-
Overcoming Drug Resistance: Point mutations in the Bcr-Abl kinase domain are a common mechanism of resistance to TKIs.[13][14] Combining drugs with different binding sites or mechanisms of action, such as an ATP-competitive inhibitor with an allosteric inhibitor like asciminib, can be effective against certain resistant mutations.[6][7][15]
-
Synergistic Effects: Two drugs may act synergistically to produce a greater therapeutic effect at lower concentrations than either drug alone, potentially reducing off-target toxicities.
-
Targeting Leukemic Stem Cells: CML stem cells are often quiescent and less dependent on Bcr-Abl signaling, contributing to their persistence despite TKI therapy.[5][8] Combining a TKI with an agent that targets stem cell survival pathways may lead to deeper and more durable responses.
-
Preventing the Emergence of Resistance: The use of combination therapy from the outset may prevent or delay the emergence of resistant clones.
Logical Workflow for Combination Therapy to Overcome Resistance
Caption: Logic of using combination therapy to overcome drug resistance.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with other CML drugs.
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating a novel CML drug.
Protocol 1: In Vitro Bcr-Abl Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
This compound and control inhibitors (e.g., imatinib)
-
HTRF (Homogeneous Time-Resolved Fluorescence) or other kinase assay kit
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the inhibitor at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and add the detection reagents as per the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound, alone and in combination, on the viability of CML cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3 p210)
-
RPMI-1640 medium with 10% FBS
-
This compound, imatinib, dasatinib, nilotinib, asciminib
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Methodology:
-
Seed CML cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
Prepare a dose-response matrix of this compound and another TKI (e.g., imatinib).
-
Treat the cells with single agents and combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent and incubate for 4 hours, then solubilize formazan crystals. Alternatively, use the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analyze the combination data using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 3: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in CML cells following treatment.
Materials:
-
CML cell lines
-
This compound and combination drugs
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Seed CML cells in 6-well plates.
-
Treat cells with this compound, a combination drug, or vehicle control at predetermined concentrations (e.g., based on IC50 values from the viability assay).
-
Incubate for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis
Objective: To assess the inhibition of Bcr-Abl kinase activity and downstream signaling.
Materials:
-
CML cell lines
-
This compound and combination drugs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bcr-Abl (pY245), anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Treat CML cells with the drugs for 2-4 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Bcr-Abl (wild-type) | Bcr-Abl (T315I) |
| This compound | [Insert Data] | [Insert Data] |
| Imatinib | 250 | >10,000 |
| Dasatinib | 1 | >500 |
| Nilotinib | 20 | >10,000 |
| Asciminib | 0.6 | 1.2 |
Table 2: Cell Viability (IC50, nM) in K562 Cells
| Treatment | IC50 (nM) | Combination Index (CI)* |
| This compound (alone) | [Insert Data] | N/A |
| Imatinib (alone) | [Insert Data] | N/A |
| This compound + Imatinib (1:1 ratio) | [Insert Data] | [Insert Data] |
| Asciminib (alone) | [Insert Data] | N/A |
| This compound + Asciminib (1:1 ratio) | [Insert Data] | [Insert Data] |
*CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism.
Table 3: Induction of Apoptosis (% Apoptotic Cells at 48h)
| Treatment (Concentration) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (IC50) | [Insert Data] | [Insert Data] |
| Imatinib (IC50) | [Insert Data] | [Insert Data] |
| This compound + Imatinib (IC50) | [Insert Data] | [Insert Data] |
Table 4: Inhibition of Bcr-Abl Signaling (Relative Phosphorylation)
| Treatment (Concentration, 4h) | p-Bcr-Abl / Total Bcr-Abl | p-CrkL / Total CrkL |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | [Insert Data] | [Insert Data] |
| Imatinib (IC50) | [Insert Data] | [Insert Data] |
| This compound + Imatinib (IC50) | [Insert Data] | [Insert Data] |
Conclusion
The protocols and frameworks provided in these application notes are designed to guide researchers in the systematic evaluation of novel Bcr-Abl inhibitors like this compound, particularly in the context of combination therapies for CML. A thorough preclinical assessment, encompassing in vitro, ex vivo, and in vivo studies, is crucial for identifying promising therapeutic strategies that can overcome the current challenges in CML treatment and improve patient outcomes.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. The Use of Asciminib to Inactivate BCR-ABL1 Through A Myristoyl Site Locking the BCR-ABL1 Protein into An Inactive Conformation in Patients with Resistant Chronic Myeloid Leukemia – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. Combination therapy shows promise for chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction of Bcr-Abl and the Efficacy of Bcr-abl-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2] The aberrant kinase activity of Bcr-Abl drives uncontrolled cell proliferation and resistance to apoptosis by activating a multitude of downstream signaling pathways, including the JAK-STAT, RAS-MAPK, and PI3K/AKT/mTOR pathways.[3][4][5] Consequently, Bcr-Abl is a prime therapeutic target for CML.
This document provides detailed protocols for the lentiviral transduction of the Bcr-Abl fusion gene into a hematopoietic cell line to create a cellular model of CML. It further describes the use of a novel Bcr-Abl inhibitor, Bcr-abl-IN-5, to study its effects on cell viability, apoptosis, and the downstream signaling cascade. This compound is a potent inhibitor of both wild-type Bcr-Abl and the gatekeeper mutant T315I.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (µM) | Cell Line |
| Bcr-Abl (Wild-Type) | 0.014 | Ba/F3-p210 |
| Bcr-Abl (T315I Mutant) | 0.45 | Ba/F3-p210-T315I |
Table 2: Cellular Activity of this compound in Bcr-Abl Transduced Ba/F3 Cells
| Treatment | Cell Viability (% of Control) | Apoptosis (% Annexin V Positive) |
| Vehicle Control | 100% | 5% |
| This compound (0.1 µM) | 45% | 55% |
| This compound (1 µM) | 15% | 85% |
Table 3: Effect of this compound on Bcr-Abl Downstream Signaling
| Treatment (1 µM) | p-STAT5 (Y694) (% of Control) | p-CrkL (Y207) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) | p-AKT (S473) (% of Control) |
| Vehicle Control | 100% | 100% | 100% | 100% |
| This compound | 12% | 8% | 25% | 18% |
Experimental Protocols
Protocol 1: Lentiviral Transduction of Ba/F3 Cells with Bcr-Abl
This protocol details the procedure for generating a stable Ba/F3 cell line expressing the p210 Bcr-Abl oncoprotein.
Materials:
-
Ba/F3 murine pro-B cell line
-
Lentiviral transfer plasmid encoding p210 Bcr-Abl (with a selectable marker, e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Puromycin
-
6-well plates and 10 cm culture dishes
Procedure:
-
Lentivirus Production:
-
One day prior to transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of transfection, co-transfect the HEK293T cells with the Bcr-Abl transfer plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48 and 72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter to remove cellular debris. The viral supernatant can be stored at -80°C.
-
-
Transduction of Ba/F3 Cells:
-
Seed 1 x 10^6 Ba/F3 cells in a well of a 6-well plate in 1 mL of RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-3.
-
Add the lentiviral supernatant to the cells at a multiplicity of infection (MOI) of 10.
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
After 24 hours, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh RPMI-1640 with IL-3.
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (e.g., 1-2 µg/mL).
-
Culture the cells for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
Expand the surviving puromycin-resistant Ba/F3-Bcr-Abl cells for subsequent experiments.
-
Protocol 2: this compound Treatment and Cellular Assays
This protocol describes the treatment of Bcr-Abl expressing cells with this compound and subsequent analysis of cell viability, apoptosis, and protein phosphorylation.
Materials:
-
Ba/F3-Bcr-Abl cells
-
This compound
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin (without IL-3)
-
96-well and 6-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Annexin V-FITC Apoptosis Detection Kit
-
RIPA lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against p-STAT5 (Y694), STAT5, p-CrkL (Y207), CrkL, p-ERK1/2 (T202/Y204), ERK1/2, p-AKT (S473), AKT, Bcr-Abl, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Viability Assay:
-
Seed 5,000 Ba/F3-Bcr-Abl cells per well in a 96-well plate in IL-3-free medium.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Measure cell viability using a luminescent cell viability assay according to the manufacturer's protocol.
-
-
Apoptosis Assay:
-
Seed 1 x 10^6 Ba/F3-Bcr-Abl cells in a 6-well plate in IL-3-free medium.
-
Treat the cells with this compound or vehicle control for 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the percentage of apoptotic cells (Annexin V positive, PI negative) by flow cytometry.[6]
-
-
Western Blot Analysis of Protein Phosphorylation:
-
Seed 2 x 10^6 Ba/F3-Bcr-Abl cells in a 6-well plate and starve of IL-3 overnight.
-
Treat the cells with 1 µM this compound or vehicle control for 2-4 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of STAT5, CrkL, ERK1/2, and AKT, as well as Bcr-Abl and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative phosphorylation levels.
-
Visualizations
Caption: Bcr-Abl Signaling Pathways.
Caption: Experimental Workflow.
Caption: this compound Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bcr-abl-IN-5: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, but the emergence of drug resistance, particularly through mutations in the Abl kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge. Bcr-abl-IN-5 is a potent inhibitor of both wild-type Bcr-Abl and the T315I mutant, making it a valuable tool for research and a promising candidate for further drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in high-throughput screening (HTS) and other research applications. It is intended to guide researchers in the effective use of this compound for the discovery and characterization of novel Bcr-Abl inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Bcr-Abl (Wild-Type) | Biochemical | 0.014 | - | [1][2] |
| Bcr-Abl (T315I Mutant) | Biochemical | 0.45 | - | [1][2] |
| Proliferation | Cell-Based | 6.5 | K562 | [2] |
Signaling Pathway and Mechanism of Action
The Bcr-Abl oncoprotein activates a number of downstream signaling pathways that drive the proliferation and survival of CML cells.[3][4][5] Key among these are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound exerts its therapeutic effect by binding to the ATP-binding site of the Abl kinase domain, thereby inhibiting its kinase activity and blocking the downstream signaling cascades that lead to leukemogenesis.
Caption: Bcr-Abl signaling pathway and inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against Bcr-Abl kinase in a biochemical assay format.
Materials:
-
Recombinant human Bcr-Abl (wild-type or T315I mutant)
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated microplates
-
Phosphotyrosine-specific antibody conjugated to a detectable reporter (e.g., HRP or a fluorescent probe)
-
Substrate for the reporter enzyme (if applicable)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a microplate. b. Add 10 µL of Bcr-Abl enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP. The final concentrations should be optimized, but typical ranges are 1-10 µM for the peptide and 10-100 µM for ATP. e. Incubate the reaction for 60 minutes at 30°C.
-
Reaction Termination and Detection: a. Stop the reaction by adding 25 µL of stop solution. b. Transfer 25 µL of the reaction mixture to a streptavidin-coated microplate. c. Incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind to the plate. d. Wash the plate three times with wash buffer. e. Add 50 µL of the phosphotyrosine-specific antibody solution to each well and incubate for 60 minutes at room temperature. f. Wash the plate three times with wash buffer. g. If using an HRP-conjugated antibody, add 50 µL of HRP substrate and incubate until sufficient color develops. Stop the reaction and read the absorbance. If using a fluorescently-labeled antibody, read the fluorescence directly.
-
Data Analysis: a. Subtract the background signal (wells with no enzyme) from all other readings. b. Normalize the data to the control wells (vehicle-treated) to determine the percent inhibition for each concentration of this compound. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of this compound on the Bcr-Abl-positive human CML cell line, K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)
-
96-well or 384-well clear-bottom, white-walled microplates (for luminescence) or clear plates (for colorimetric assays)
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture K562 cells in logarithmic growth phase. b. Harvest the cells and determine the cell density and viability. c. Dilute the cells in fresh culture medium to a final density of 5,000-10,000 cells per well in 90 µL and seed into the microplate.
-
Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Add 10 µL of the diluted compound or vehicle control to the appropriate wells. c. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: a. Equilibrate the plate to room temperature for 30 minutes. b. Add the cell viability reagent according to the manufacturer's instructions. For example, for CellTiter-Glo®, add a volume equal to the culture volume in each well. c. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background signal (wells with medium only). b. Normalize the data to the vehicle-treated control wells to calculate the percent viability for each compound concentration. c. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for a high-throughput screen to identify novel Bcr-Abl inhibitors using a cell-based assay. This compound can be used as a positive control in such a screen.
Caption: High-throughput screening workflow for Bcr-Abl inhibitors.
Conclusion
This compound is a valuable research tool for studying the Bcr-Abl signaling pathway and for the discovery of new inhibitors that can overcome resistance to existing therapies. The protocols and data presented in this application note provide a framework for the effective use of this compound in high-throughput screening and related research endeavors. The provided methodologies can be adapted and optimized to suit specific experimental needs and screening platforms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. gtmolecular.com [gtmolecular.com]
- 3. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Bcr-Abl Kinase Inhibitors
This guide provides troubleshooting support for researchers observing a lack of cellular activity with Bcr-abl-IN-5. The following sections are designed to help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected activity?
A1: this compound is a potent inhibitor of the Bcr-Abl kinase. In biochemical assays, it inhibits wild-type Bcr-Abl and the T315I mutant with IC50 values of 0.014 µM and 0.45 µM, respectively. In cell-based assays, it has been shown to inhibit the proliferation of K562 human leukemia cells with an IC50 value of 6.5 µM after 72 hours of treatment[1].
Q2: Why is the cellular IC50 value for this compound significantly higher than its biochemical IC50?
A2: It is common for kinase inhibitors to exhibit a large difference between biochemical (enzyme-based) and cellular (cell-based) potency. This shift can be attributed to several factors, including:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance pumps like P-glycoprotein (P-gp)[2].
-
Compound Stability: The inhibitor might be unstable in cell culture media or metabolized by the cells into an inactive form.
-
High Intracellular ATP: The cellular environment has high concentrations of ATP, which competes with ATP-competitive inhibitors for binding to the kinase active site, often leading to a requirement for higher inhibitor concentrations[3].
-
Target Engagement: The inhibitor must be present at a sufficient concentration for a sufficient duration to engage the Bcr-Abl target and inhibit its downstream signaling.
Q3: What are the most common reasons for a potent biochemical inhibitor to appear inactive in a cellular assay?
A3: Beyond the reasons listed in Q2, other common issues include problems with compound solubility and aggregation, incorrect experimental design (e.g., inappropriate cell line, insufficient incubation time), or issues with the assay readout itself (e.g., assay interference, insensitive detection method). Verifying compound integrity and optimizing the experimental protocol are critical first steps.
Summary of this compound Activity
The table below summarizes the reported inhibitory concentrations for this compound, highlighting the difference between biochemical and cell-based activity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical | Bcr-Abl (Wild-Type) | IC50 | 0.014 µM | [1] |
| Biochemical | Bcr-Abl (T315I Mutant) | IC50 | 0.45 µM | [1] |
| Cellular (Anti-proliferative) | K562 Cells | IC50 | 6.5 µM | [1] |
Troubleshooting Guide: No Cellular Activity Observed
This guide is structured as a decision tree to help you diagnose the issue. Start with Section A and proceed based on your findings.
Section A: Compound Integrity and Preparation
Q: Have you confirmed the solubility and stability of this compound in your solvent and culture medium?
Potential Cause: The compound may be precipitating out of solution, either in the stock solution or after dilution into the aqueous cell culture medium. Many kinase inhibitors have poor aqueous solubility[4].
Recommended Actions:
-
Visual Inspection: After diluting the compound into your final culture medium, visually inspect the solution (and a cell-free control well) under a microscope for any signs of precipitation.
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO for your stock solution[5]. Avoid repeated freeze-thaw cycles.
-
Solubility Enhancement: If solubility is an issue, you can try gentle warming (e.g., to 37°C) or sonication to aid dissolution[5]. However, be cautious as prolonged heating can degrade the compound.
-
Check Purity: If possible, verify the purity and identity of your compound batch, as inactive impurities or degradation products could be the issue[6].
Section B: Experimental Design and Assay Conditions
Q: Is your chosen cell line appropriate and have you optimized inhibitor concentration and incubation time?
Potential Cause: The selected cell line may not be dependent on Bcr-Abl signaling, or the concentration range and treatment duration may be insufficient.
Recommended Actions:
-
Cell Line Verification: Use a positive control cell line known to be sensitive to Bcr-Abl inhibition, such as the K562 cell line[1][7]. This cell line expresses the Bcr-Abl fusion protein.
-
Concentration Range: Test a broad range of concentrations. Based on the reported data, you should test concentrations extending above 6.5 µM (e.g., from 0.1 µM to 50 µM) to ensure you cover the effective range[1].
-
Incubation Time: Anti-proliferative effects can take time to manifest. The reported IC50 of 6.5 µM was determined after a 72-hour incubation period[1]. Ensure your endpoint is not too early.
-
DMSO Control: Ensure your final DMSO concentration in the culture is low (typically ≤0.5%) and consistent across all wells, as higher concentrations can be toxic to cells[8].
Section C: Target Engagement and Cellular Mechanisms
Q: Have you confirmed that this compound is engaging its target and inhibiting downstream signaling in your cells?
Potential Cause: An anti-proliferative readout is a distal and often delayed measure of drug activity. The compound might be entering the cell and binding to Bcr-Abl, but the effect is not translating to cell death or growth arrest within your experimental window. Alternatively, the cells may possess resistance mechanisms[4][9].
Recommended Actions:
-
Assess Target Phosphorylation: The most direct way to confirm target engagement is to measure the phosphorylation status of Bcr-Abl's direct downstream substrates. Use Western blotting to check for a decrease in the phosphorylation of proteins like STAT5 (p-STAT5) or CRKL (p-CRKL) after a short treatment period (e.g., 1-4 hours).[9][10][11] A reduction in the phosphorylation of these substrates is a direct indicator that the inhibitor is working.
-
Consider Resistance: Be aware that some cell lines can develop resistance to Bcr-Abl inhibitors through mechanisms like kinase domain mutations or activation of bypass signaling pathways[4][9]. If you are using a cell line of unknown origin or that has been cultured for a long time, consider obtaining a fresh, validated stock.
Key Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of this compound using a colorimetric assay like MTS or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated DMSO stock.
-
Treatment: Add 100 µL of the 2X compound dilutions to the cells, resulting in the final desired concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Add the viability reagent (e.g., CellTiter 96 AQueous One Solution) according to the manufacturer's instructions and incubate for 1-4 hours[11].
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to calculate the IC50 value.
Protocol 2: Western Blot for Bcr-Abl Target Engagement
This protocol is to determine if this compound inhibits the kinase activity of Bcr-Abl in cells.
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density that will result in about 80% confluency after overnight incubation.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-CrkL (Tyr207)
-
Total CrkL
-
A loading control like GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system[11]. A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.
Visual Guides and Diagrams
Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for inactive compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL-IN-1 | Bcr-Abl | TargetMol [targetmol.com]
- 6. New method could improve manufacturing of gene-therapy drugs | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bcr-abl-IN-5 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the IC50 value of Bcr-abl-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported IC50 values?
A1: this compound is an inhibitor of the Bcr-Abl kinase.[1] It has shown activity against both the wild-type (WT) Bcr-Abl and the T315I mutant, which is known for its resistance to some first-generation tyrosine kinase inhibitors.[1] The reported IC50 values are:
-
Bcr-Abl (WT): 0.014 µM[1]
-
Bcr-Abl (T315I): 0.45 µM[1]
-
Anti-proliferative activity in K562 cells: 6.5 µM (after 72 hours of treatment)[1]
Q2: Which cell lines are appropriate for determining the IC50 of this compound?
A2: Cell lines that endogenously express the Bcr-Abl fusion protein are ideal for these studies. Commonly used and suitable cell lines include:
-
K562: A human chronic myeloid leukemia (CML) cell line in blast crisis that expresses the p210 Bcr-Abl protein.[2][3]
-
KU812: A human CML cell line.[2]
-
KCL22: A human CML cell line.[2]
-
Ba/F3 cells transfected with Bcr-Abl: A murine pro-B cell line that can be engineered to express either wild-type or mutated forms of Bcr-Abl, providing a controlled system for comparing inhibitor efficacy.[2][4]
Q3: What is a typical concentration range to test for this compound?
A3: Based on the reported IC50 values, a good starting point for a dose-response curve would be to bracket the expected IC50. A 10-point two-fold or three-fold serial dilution is recommended. For K562 cells, where the anti-proliferative IC50 is 6.5 µM, you might start with a high concentration of 50 µM or 100 µM and dilute down. For enzymatic assays, the starting concentrations would be significantly lower, in the nanomolar range.
Q4: What is the recommended incubation time for this compound in cell-based assays?
A4: A common incubation time for assessing the anti-proliferative effects of tyrosine kinase inhibitors is 48 to 72 hours.[1][2] The provided data for this compound in K562 cells specifies a 72-hour incubation.[1] Shorter incubation times can be used for signaling pathway analysis (e.g., Western blotting for phospho-CrKL), typically ranging from a few hours to 24 hours.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatments (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and inhibitor addition to minimize well-to-well variation. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. | |
| Inaccurate pipetting of the inhibitor | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor at each concentration to add to the replicate wells. | |
| No dose-response curve (flat line) | Inhibitor concentration range is too high or too low | Review the known IC50 values and adjust the concentration range accordingly. Perform a wider range of concentrations in a preliminary experiment. |
| Inhibitor is inactive | Verify the proper storage and handling of the inhibitor. Test the inhibitor on a known sensitive cell line as a positive control. | |
| Cell line is resistant to the inhibitor | Confirm the expression and activity of Bcr-Abl in your cell line. Consider using a different cell line known to be sensitive. | |
| Inconsistent IC50 values between experiments | Variation in cell passage number or confluency | Use cells within a consistent and low passage number range. Seed cells at the same density for each experiment. |
| Differences in incubation time | Maintain a consistent incubation time for all experiments. | |
| Variability in reagent preparation | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. | |
| Low signal or poor cell viability in control wells | Contamination (bacterial, fungal, or mycoplasma) | Regularly test cell cultures for contamination. Practice sterile cell culture techniques. |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Toxicity from the solvent (e.g., DMSO) | Keep the final solvent concentration low and consistent across all wells, including the vehicle control. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Cell Line/Assay Condition |
| Bcr-Abl (Wild-Type) | 0.014 µM | Enzymatic Assay |
| Bcr-Abl (T315I Mutant) | 0.45 µM | Enzymatic Assay |
| Anti-proliferation | 6.5 µM | K562 cells (72-hour incubation) |
Table 2: Recommended Concentration Ranges for IC50 Determination of this compound in K562 Cells
| Dilution Factor | Starting Concentration | Lowest Concentration | Number of Points |
| 2-fold | 50 µM | ~0.1 µM | 10 |
| 3-fold | 100 µM | ~0.005 µM | 10 |
Experimental Protocols
Detailed Methodology: Cell Viability Assay for IC50 Determination using MTT
This protocol describes the determination of the IC50 of this compound on K562 cells using a colorimetric MTT assay.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium until they reach the logarithmic growth phase.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 100 µM down to 0.005 µM). Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
After the 24-hour pre-incubation, carefully remove 50 µL of the medium from each well and add 50 µL of the prepared inhibitor dilutions (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Bcr-Abl Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
Bcr-abl-IN-5 off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl inhibitor, Bcr-abl-IN-5. The focus is on identifying and mitigating potential off-target effects in cellular assays.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. This guide therefore focuses on the general principles and experimental workflows for characterizing the selectivity of a novel kinase inhibitor like this compound.
Troubleshooting Guides
Issue: Unexpected or inconsistent results in cellular assays.
Unexpected cellular phenotypes or inconsistent assay results may be indicative of off-target effects. This guide provides a systematic approach to investigate such observations.
Workflow for Investigating Off-Target Effects
Caption: A stepwise workflow for troubleshooting unexpected cellular effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of this compound?
A1: this compound is an inhibitor of the Bcr-Abl kinase. Its inhibitory activity has been quantified against the wild-type and a mutant form of the enzyme, as well as in a leukemia cell line.
| Target | Assay Type | IC50 |
| Bcr-Abl (Wild-Type) | Kinase Assay | 0.014 µM[1] |
| Bcr-Abl (T315I mutant) | Kinase Assay | 0.45 µM[1] |
| K562 cells | Proliferation Assay | 6.5 µM[1] |
Q2: What is the primary signaling pathway of Bcr-Abl?
A2: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.[2][3][4] Key pathways include RAS/MAPK, PI3K/AKT, and JAK/STAT.[3][4]
Caption: The Bcr-Abl signaling pathway and potential for off-target inhibition.
Q3: How can I determine if an observed cellular effect is due to off-target activity of this compound?
A3: Differentiating on-target from off-target effects is crucial. Here's a logical approach:
Caption: A decision tree for distinguishing on-target vs. off-target effects.
Q4: What experimental methods can be used to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended for comprehensive off-target identification:
-
In Silico Screening: Computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to ligands of known kinases.
-
Biochemical Kinase Profiling: Large-scale kinase panels (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot) can screen this compound against hundreds of purified kinases to determine its selectivity profile and identify direct off-target interactions.
-
Cell-Based Proteomic Approaches:
-
Cellular Thermal Shift Assay (CETSA): This method identifies direct protein targets in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Chemical Proteomics: Affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-CrkL (p-CrkL) to Confirm Bcr-Abl Inhibition in Cells
CrkL is a direct and major substrate of Bcr-Abl, and its phosphorylation status is a reliable biomarker of Bcr-Abl kinase activity in cells.
-
Cell Culture and Treatment:
-
Culture K562 cells (or other Bcr-Abl positive cell lines) in appropriate media.
-
Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours). Include a known Bcr-Abl inhibitor (e.g., imatinib) as a positive control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total CrkL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of Bcr-Abl dependent cells.
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells to achieve the final desired concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
References
Troubleshooting Bcr-abl-IN-5 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the precipitation of Bcr-abl-IN-5 in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary reason is that while the inhibitor may be soluble in a non-polar solvent like DMSO, its solubility can be significantly lower in the aqueous environment of the culture media.[1] When the DMSO stock solution is diluted into the media, the concentration of the organic solvent drops dramatically, and the inhibitor may crash out of solution if its aqueous solubility limit is exceeded.[1]
Q2: What is the recommended solvent for dissolving this compound?
For many Bcr-abl inhibitors, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[2] However, it is crucial to check the manufacturer's datasheet for any specific recommendations for this compound. While DMSO is effective at dissolving many organic molecules, minimizing the final concentration in your cell culture is important to avoid solvent-induced artifacts or toxicity.
Q3: How can I increase the solubility of this compound in my experiments?
Several strategies can be employed to improve the solubility and prevent precipitation:
-
Optimize Stock Concentration: Preparing a more concentrated stock solution in DMSO allows for a smaller volume to be added to the media, which can help maintain a final DMSO concentration that is non-toxic to cells and may help keep the compound in solution.[1]
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a small volume of media or a serum-containing solution, vortexing gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes help with solubility. However, be cautious about the thermal stability of the compound.
-
pH Adjustment: The solubility of some compounds is pH-dependent. While altering the pH of cell culture media is generally not recommended as it can affect cell health, preparing the final dilution in a buffered solution with a slightly different pH (if compatible with your experimental design) could be explored.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced effects on the cells. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
Problem: Precipitate observed in cell culture media after adding this compound.
Below is a workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Methodologies
Experimental Protocol: Preparation of this compound Stock Solution
-
Determine Required Concentration: Based on the desired final concentration in your assay and the acceptable final DMSO concentration, calculate the required stock solution concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 10 mM stock solution in 100% DMSO is required.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Experimental Protocol: Diluting this compound into Cell Culture Media
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of complete cell culture media (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of the pre-warmed media. b. Add the required volume of the this compound stock solution to this small volume of media. c. Mix immediately by gentle vortexing or pipetting up and down.
-
Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed cell culture media and mix gently.
-
Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes | Citation |
| This compound IC50 (WT) | 0.014 µM | - | In vitro kinase assay | [3] |
| This compound IC50 (T315I) | 0.45 µM | - | In vitro kinase assay | [3] |
| This compound IC50 | 6.5 µM | K562 | Cell proliferation assay | [3] |
| GNF-5 IC50 | 0.22 µM | - | Allosteric inhibitor, in vitro | [2] |
| Imatinib IC50 | 186 nM | K562 | Cell proliferation assay | [4] |
Signaling Pathway Overview
Bcr-abl is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells by activating multiple downstream signaling pathways. This compound is designed to inhibit this kinase activity.
Caption: Simplified Bcr-abl signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcr-abl Inhibitor III, GNF-5 The Bcr-abl Inhibitor III, GNF-5 controls the biological activity of Bcr-abl. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bcr-abl-IN-5 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Bcr-abl-IN-5, a novel Bcr-abl kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed as a tyrosine kinase inhibitor (TKI) that targets the constitutively active Bcr-abl fusion protein.[1] This oncoprotein is the result of the Philadelphia chromosome translocation and is a key driver in chronic myeloid leukemia (CML).[2][3] this compound likely competitively binds to the ATP-binding site of the Abl kinase domain, inhibiting its downstream signaling pathways responsible for cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][6]
Q2: What are the common causes of poor in vivo efficacy for Bcr-abl inhibitors?
A2: Poor in vivo efficacy of Bcr-abl inhibitors can stem from several factors, including:
-
Pharmacokinetic issues: Poor oral bioavailability, rapid metabolism, or rapid clearance can lead to suboptimal drug exposure at the tumor site.
-
Suboptimal dosing or scheduling: The dose may be too low to achieve a therapeutic concentration, or the dosing schedule may not maintain continuous inhibition of Bcr-abl kinase activity.[7][8]
-
Drug resistance: Pre-existing or acquired mutations in the Bcr-abl kinase domain, such as the T315I mutation, can prevent the inhibitor from binding effectively.[1][9] Bcr-abl independent mechanisms, such as activation of alternative signaling pathways, can also contribute to resistance.[1]
-
Tumor microenvironment factors: The tumor microenvironment can influence drug penetration and efficacy.
Q3: What are the potential advantages of combination therapies with this compound?
A3: Combining this compound with other agents can enhance its anti-leukemic activity and overcome resistance.[10][11][12] Potential combination strategies include:
-
Vertical pathway inhibition: Targeting different nodes within the same signaling pathway, for instance, by combining this compound with a MEK or ERK inhibitor.[13]
-
Horizontal pathway inhibition: Simultaneously targeting parallel signaling pathways that can be activated as a resistance mechanism, such as combining this compound with a PI3K/mTOR inhibitor.[3][13]
-
Combination with cytotoxic chemotherapy: This can provide a multi-pronged attack on the cancer cells.
-
Combination with other targeted agents: For example, combining with inhibitors of proteins involved in cell survival like BCL-2.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High IC50 in cell-based assays | - Compound instability in media- Poor cell permeability- Target not expressed in the cell line | - Assess compound stability in culture media over time.- Perform cell permeability assays.- Confirm Bcr-abl expression in the chosen cell lines (e.g., K562, KU812).[14] |
| Low tumor growth inhibition in xenograft models | - Suboptimal formulation leading to poor bioavailability- Inadequate dosing regimen- Rapid drug metabolism | - Test different formulations (e.g., solutions, suspensions) and routes of administration (oral, intraperitoneal).- Conduct a dose-response study to determine the maximum tolerated dose (MTD) and optimal biological dose.- Perform pharmacokinetic studies to assess drug exposure (AUC, Cmax) and half-life. |
| Tumor regrowth after initial response | - Acquired resistance through Bcr-abl mutations- Activation of bypass signaling pathways | - Sequence the Bcr-abl kinase domain from resistant tumors to identify mutations.- Analyze resistant tumors for the activation of alternative pathways (e.g., PI3K/AKT, JAK/STAT) via Western blot or phospho-kinase arrays.- Consider combination therapy to target these resistance mechanisms. |
| High toxicity in animal models | - Off-target effects of the inhibitor- Formulation-related toxicity | - Perform kinome-wide selectivity profiling to identify potential off-targets.- Evaluate the toxicity of the vehicle formulation alone.- Adjust the dosing schedule (e.g., less frequent dosing) or lower the dose. |
Experimental Protocols
General Protocol for a Murine Xenograft Model for Testing In Vivo Efficacy
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model using a human CML cell line.
1. Cell Culture and Implantation:
- Culture a Bcr-abl positive human leukemia cell line, such as K562, in RPMI medium supplemented with 10% fetal calf serum and penicillin-streptomycin.[15]
- Harvest cells in the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Formulation and Administration:
- Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[8]
- The control group should receive the vehicle alone.
- Administer the treatment according to the predetermined dosing schedule (e.g., once or twice daily).[7]
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies, Western blot, or histology).
- Monitor for any signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.
5. Data Analysis:
- Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
- Perform statistical analysis to determine the significance of the observed differences.
Visualizations
Signaling Pathways
Caption: Simplified Bcr-abl downstream signaling pathways.
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias | PLOS One [journals.plos.org]
- 13. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bcr-abl-IN-5 Resistance in Long-Term Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Bcr-abl-IN-5, a novel tyrosine kinase inhibitor (TKI), in long-term cancer cell culture models. The information provided is based on established principles of resistance to Bcr-abl inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Bcr-abl positive cell line, which was initially sensitive to this compound, has started to show reduced sensitivity after several weeks in culture. What are the potential reasons?
A1: Reduced sensitivity, or acquired resistance, to Bcr-abl inhibitors in long-term culture is a common phenomenon. The primary reasons can be broadly categorized as:
-
Bcr-abl Dependent Mechanisms:
-
Kinase Domain Mutations: Point mutations in the Bcr-abl kinase domain can alter the drug binding site, reducing the efficacy of this compound. The T315I "gatekeeper" mutation is a well-known example that confers resistance to many TKIs.[1][2][3]
-
Bcr-abl Gene Amplification: Increased copy number of the BCR-ABL gene can lead to overexpression of the target protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[1][2][4]
-
-
Bcr-abl Independent Mechanisms:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibition of Bcr-abl by upregulating other survival pathways, such as the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, or JAK/STAT pathways.[4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[7][8]
-
Persistence of Leukemia Stem Cells (LSCs): A subpopulation of cancer stem cells may be inherently resistant to TKIs and can repopulate the culture over time.[1][7][8]
-
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line.[9][10] A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay (e.g., MTT, WST-1).[9][11]
Q3: What are the first troubleshooting steps I should take if I suspect resistance?
A3:
-
Confirm Cell Line Identity: Authenticate your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
-
Check for Contamination: Test for mycoplasma and other microbial contaminants, as they can affect cell health and drug response.[12][13]
-
Review Culture Conditions: Ensure consistency in media formulation, serum batches, incubator CO2, and temperature, as variations can impact cell growth and drug sensitivity.[14]
-
Perform a Dose-Response Curve: Generate a new dose-response curve for this compound on both your suspected resistant line and a fresh vial of the parental line to confirm the resistance phenotype.
Troubleshooting Guides
Issue 1: Gradual increase in IC50 of this compound over time.
| Potential Cause | Recommended Action |
| Selection of a resistant subpopulation | Isolate single-cell clones from the resistant population and characterize their individual resistance profiles. This can help determine if the resistance is heterogeneous. |
| Epigenetic modifications | Treat resistant cells with epigenetic modifiers (e.g., histone deacetylase inhibitors, DNA methyltransferase inhibitors) in combination with this compound to see if sensitivity can be restored. |
| Instability of the compound | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
| Potential Cause | Recommended Action |
| Acquisition of a strong resistance mutation (e.g., T315I) | Sequence the Bcr-abl kinase domain to identify potential mutations. If a known resistance mutation is present, consider switching to a TKI known to be effective against that mutant.[3] |
| Activation of a potent bypass pathway | Perform a phosphoproteomic screen or western blot analysis for key signaling nodes (e.g., p-AKT, p-ERK, p-STAT5) to identify activated alternative pathways. Consider combination therapy with an inhibitor of the identified pathway.[4][5] |
| Cell line cross-contamination | Immediately perform cell line authentication (STR profiling). |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for inducing resistance in a Bcr-abl positive cell line through continuous, stepwise exposure to this compound.[9][10][15]
Materials:
-
Parental Bcr-abl positive cell line (e.g., K562)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, WST-1)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth).[15]
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death may be observed. When the cells recover and reach approximately 80% confluency, passage them into fresh medium containing the same concentration of this compound.[15]
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration for 2-3 passages, increase the concentration of this compound by 25-50%.[15]
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10x the initial IC50), characterize the new resistant cell line. Confirm the new IC50 and compare it to the parental line. Cryopreserve stocks of the resistant line at different passage numbers.
Protocol 2: Western Blot Analysis of Bcr-abl Signaling Pathways
This protocol is for assessing the activation state of key downstream signaling pathways.
Materials:
-
Parental and this compound resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Bcr-abl, anti-Bcr-abl, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the signaling pathways.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental K562 | 15 | 1.0 |
| K562-R (Resistant) | 180 | 12.0 |
| Caption: The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI > 1 indicates resistance.[15] |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Protein | Parental K562 (Relative Intensity) | K562-R (Relative Intensity) |
| p-AKT/Total AKT | 1.0 | 3.5 |
| p-ERK/Total ERK | 1.0 | 0.9 |
| p-STAT5/Total STAT5 | 1.0 | 4.2 |
| Caption: Relative intensity normalized to the parental cell line. This data suggests upregulation of the PI3K/AKT and JAK/STAT pathways in the resistant line. |
Visualizations
Caption: Key signaling pathways downstream of Bcr-abl.[1][5][6][16][17]
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fastercapital.com [fastercapital.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
Bcr-abl-IN-5 inconsistent results in kinase assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results with Bcr-Abl inhibitors, such as Bcr-abl-IN-5, in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bcr-Abl tyrosine kinase inhibitors? A1: Bcr-Abl tyrosine kinase inhibitors (TKIs) function by binding to the ATP-binding site of the Abl kinase domain. This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. Some inhibitors, like imatinib, preferentially bind to the inactive conformation of the kinase, while others can bind to multiple conformations.[1][2]
Q2: Why is Bcr-Abl a significant target in drug development? A2: The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity.[3][4] This aberrant activity is the primary driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[3][5] Therefore, inhibiting this kinase is a highly effective therapeutic strategy for these cancers.
Q3: What are the common types of kinase assays used to evaluate Bcr-Abl inhibitors? A3: Common methods include biochemical assays with purified recombinant Bcr-Abl enzyme and peptide substrates, and cell-based assays using Bcr-Abl-positive cell lines like K562.[6][7] Detection formats vary widely, from radioactivity-based assays (³²P-ATP) to fluorescence/luminescence-based methods (e.g., TR-FRET, AlphaScreen) that measure product formation or ATP depletion.[8]
Q4: What causes clinical resistance to Bcr-Abl inhibitors? A4: Resistance is a significant clinical challenge. The most common mechanism is the acquisition of point mutations within the Abl kinase domain, which can prevent inhibitor binding or lock the kinase in an active conformation that the drug cannot bind to.[1][9] The T315I "gatekeeper" mutation is notoriously resistant to many first and second-generation inhibitors.[1] Other resistance mechanisms include amplification of the BCR-ABL gene and activation of alternative, Bcr-Abl-independent survival pathways.[5]
Troubleshooting Guide for Inconsistent Kinase Assay Results
This section addresses specific issues researchers may face during their experiments.
Q5: Why is my positive control (Bcr-Abl without inhibitor) showing low or no activity? A5: This issue often points to a problem with one of the core assay components.
-
Enzyme Integrity: The Bcr-Abl enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[10] Always store enzymes at their recommended temperature and aliquot them to avoid multiple freeze-thaws.
-
Reagent Degradation: ATP is susceptible to hydrolysis. Ensure your ATP stock is fresh and properly stored. Substrates can also degrade.
-
Buffer Conditions: The assay buffer's pH and temperature are critical for enzyme activity.[10] Ensure the pH is correct and that all components are brought to the optimal reaction temperature (e.g., room temperature) before starting the assay.[11] Using ice-cold buffers can significantly slow enzyme activity.[10]
Q6: Why am I seeing high variability and poor reproducibility between replicate wells or different experiments? A6: High variability often stems from technical inconsistencies or environmental factors.
-
Pipetting Errors: Small volume inaccuracies, especially with inhibitors or enzymes, can cause large variations. Use calibrated pipettes, and whenever possible, prepare a master mix of reagents to add to all wells.[11]
-
Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents, altering the reaction rate.[10] To mitigate this, avoid using the outermost wells or fill them with buffer/media without reagents.
-
Inconsistent Incubation Times: Ensure that the start and stop times for the kinase reaction are precisely the same for all wells being compared.
-
Inhibitor Precipitation: The inhibitor may be coming out of solution at the tested concentrations. Visually inspect for any precipitation and consider checking its solubility in the final assay buffer.
Q7: My inhibitor's IC50 value is significantly different from published data. What could be the reason? A7: A shifting IC50 value can be due to differences in experimental setup.
-
ATP Concentration: The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. A higher ATP concentration will require more inhibitor to achieve the same level of inhibition, resulting in a higher apparent IC50. Ensure your ATP concentration matches the conditions cited in the literature.
-
Enzyme Concentration: Using too much enzyme can lead to a rapid depletion of the substrate, making the reaction kinetics nonlinear and affecting inhibitor potency measurements.[10]
-
Assay Incubation Time: Longer incubation times can sometimes lead to lower IC50 values, but can also deplete substrate. It is crucial to perform measurements in the linear range of the reaction.
Q8: I am observing a high background signal in my negative control wells (no enzyme). How can I fix this? A8: High background can mask the true signal and reduce the assay window.
-
Contaminated Reagents: One or more of your reagents (buffer, substrate, ATP) could be contaminated with a kinase or be inherently fluorescent/luminescent.
-
Non-specific Substrate Phosphorylation: This can occur if the substrate is unstable or if there are other contaminating kinases in your enzyme preparation.[8]
-
Instrument Settings: Incorrect filter settings or gain levels on the plate reader can lead to elevated background readings.[10][11] Check the manufacturer's recommendations for your specific assay technology.
Summary of Inconsistent Results and Solutions
| Observation | Potential Cause(s) | Recommended Actions |
| High variability between replicates | Inaccurate pipetting; Plate edge effects; Inconsistent incubation timing.[10] | Use calibrated pipettes; Prepare master mixes; Avoid using outer wells of the plate; Ensure precise timing. |
| Low signal-to-background ratio | Inactive enzyme; Degraded ATP/substrate; High background from reagents or plate.[10][11] | Use a fresh enzyme aliquot; Prepare fresh ATP and substrate stocks; Test reagents for background signal. |
| Inhibitor IC50 is higher than expected | ATP concentration is too high; Inhibitor stock has degraded or precipitated; Enzyme concentration is too high. | Standardize ATP concentration (often at or below Km); Verify inhibitor integrity and solubility; Optimize enzyme concentration. |
| No kinase activity in positive controls | Improper enzyme storage (e.g., repeated freeze-thaw cycles); Incorrect buffer pH or temperature.[10] | Aliquot enzyme stocks; Confirm buffer pH and use at the recommended temperature. |
| Assay works biochemically but not in cells | Poor cell permeability of the inhibitor; Active drug efflux pumps in cells; Bcr-Abl mutations in the cell line; Activation of bypass signaling pathways.[5] | Perform cell permeability assays; Use efflux pump inhibitors; Sequence the Bcr-Abl kinase domain in the cell line. |
Experimental Protocols
Standard In Vitro Bcr-Abl Kinase Assay Protocol
This protocol provides a general framework for a 96-well plate format assay. It should be optimized for your specific enzyme, substrate, and detection method.
1. Reagent Preparation:
-
Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Prepare fresh from stocks.
-
Bcr-Abl Enzyme: Dilute recombinant Bcr-Abl enzyme to the desired working concentration (e.g., 2X final concentration) in cold kinase buffer immediately before use. Keep on ice.
-
Substrate & ATP Mix: Prepare a 2X working solution containing the peptide substrate (e.g., GST-CrkL or a synthetic peptide) and ATP in kinase buffer. The final ATP concentration should be at or near its Km for Bcr-Abl unless otherwise required.
-
Inhibitor Dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, make an intermediate dilution of each concentration in kinase buffer. The final DMSO concentration in the assay should be low (e.g., <1%) to avoid solvent effects.
2. Assay Procedure:
-
Add 25 µL of inhibitor dilution (or buffer with DMSO for controls) to the wells of a 96-well plate.
-
Add 25 µL of the 2X Bcr-Abl enzyme solution to each well to start the pre-incubation. Mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 50 µL of the 2X Substrate & ATP mix to all wells. Mix gently.
-
Incubate the plate at 30°C or 37°C for 60 minutes.[6] Ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or proceed immediately to detection.
3. Signal Detection:
-
Follow the instructions for your chosen detection method (e.g., add TR-FRET antibody reagents, AlphaScreen beads, or luminescence reagents).
-
Read the plate on a compatible plate reader.
4. Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (enzyme activity without inhibitor) set to 100%.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Workflows
Visual aids can help clarify complex processes and troubleshooting logic.
Caption: Key downstream signaling pathways activated by Bcr-Abl.[3][12]
Caption: A generalized workflow for an in vitro Bcr-Abl kinase inhibitor assay.
Caption: A logic diagram to systematically troubleshoot kinase assay issues.
References
- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. m.youtube.com [m.youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
Bcr-abl-IN-5 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of experiments involving the Bcr-abl inhibitor, Bcr-abl-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myelogenous Leukemia (CML). It exerts its effect by binding to the kinase domain of both the wild-type (WT) and the T315I mutant forms of Bcr-Abl, thereby inhibiting its downstream signaling pathways that lead to cell proliferation and survival.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent, it is best to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a similar compound, Bcr-abl Inhibitor III, GNF-5, a solubility of 50 mg/mL in DMSO has been reported.[2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Q4: Is this compound light sensitive?
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected inhibitory activity in cell-based assays.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step:
-
Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -80°C).
-
Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot for each experiment.
-
Consider the stability of the compound in your specific cell culture medium over the time course of the experiment. It may be necessary to replenish the compound if the experiment is long.
-
Possible Cause 2: Incorrect concentration of the inhibitor.
-
Troubleshooting Step:
-
Verify the initial concentration of your stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. The reported IC50 values can be used as a starting point.
-
Possible Cause 3: Cell line resistance.
-
Troubleshooting Step:
-
Confirm the Bcr-Abl status of your cell line.
-
Consider the possibility of other mutations or resistance mechanisms in your cells that may affect the efficacy of this compound.
-
Issue 2: Precipitation of the compound in aqueous solutions.
Possible Cause: Low aqueous solubility.
-
Troubleshooting Step:
-
Ensure the final concentration of DMSO in your experimental setup is kept low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility.
-
Prepare dilutions in your final buffer or medium just before use.
-
If precipitation still occurs, consider using a different formulation or delivery method, such as encapsulation in nanoparticles, if compatible with your experimental design.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Line | Assay Conditions | Reference |
| Bcr-Abl (Wild-Type) | 0.014 | - | Biochemical Assay | [1] |
| Bcr-Abl (T315I Mutant) | 0.45 | - | Biochemical Assay | [1] |
| K562 cells | 6.5 | K562 | 72 hours incubation | [1] |
Experimental Protocols
Key Experiment: In Vitro Bcr-Abl Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme (Wild-Type or T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide substrate like Abltide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of Bcr-Abl enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions of the detection kit.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro Bcr-Abl kinase inhibition assay.
References
Validation & Comparative
A Head-to-Head Battle in T315I Mutant CML: An Experimental Comparison of a Novel Bcr-Abl Inhibitor and Imatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of a novel Bcr-Abl tyrosine kinase inhibitor (TKI), S116836, against the notoriously resistant T315I mutant Chronic Myleoid Leukemia (CML), with Imatinib as the comparator. Due to the lack of publicly available information on "Bcr-abl-IN-5," this guide utilizes S116836 as a representative next-generation inhibitor that demonstrates significant activity against the T315I mutation, a critical challenge in CML therapy.
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain confers resistance to first-generation TKIs like Imatinib, necessitating the development of new therapeutic strategies.[1] This guide synthesizes available preclinical data to evaluate the potential of novel inhibitors in overcoming this resistance.
At a Glance: S116836 vs. Imatinib in T315I CML
| Feature | S116836 | Imatinib |
| Target | Bcr-Abl Tyrosine Kinase | Bcr-Abl Tyrosine Kinase |
| Efficacy against Wild-Type Bcr-Abl | Potent Inhibitor | Potent Inhibitor |
| Efficacy against T315I Mutant Bcr-Abl | Potent Inhibitor | Ineffective |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Reported In Vitro Activity (IC50) | Effective at nanomolar concentrations against T315I mutant cells. | High micromolar IC50 values against T315I mutant cells, indicating resistance. |
| In Vivo Efficacy (T315I Xenograft) | Significantly inhibits tumor growth.[2] | Does not significantly inhibit tumor growth. |
Quantitative Analysis: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of S116836 and Imatinib against CML cell lines expressing wild-type (WT) Bcr-Abl and the T315I mutant.
| Cell Line | Bcr-Abl Genotype | S116836 IC50 (nM) | Imatinib IC50 (µM) |
| KBM5 | Wild-Type | 15.73[3] | - |
| KBM5-T315I | T315I Mutant | 407.96[3] | - |
| BaF3-p210-WT | Wild-Type | - | 0.71[4] |
| BaF3-p210-T315I | T315I Mutant | - | 15.84[4] |
Note: Direct side-by-side IC50 values for S116836 and Imatinib in the same BaF3 cell lines from a single study were not available in the searched literature. The data presented is from different studies and cell lines, but collectively demonstrates the significant loss of potency for Imatinib against the T315I mutant and the retained efficacy of S116836.
Mechanism of Action and Signaling Pathways
Bcr-Abl is a constitutively active tyrosine kinase that drives CML by phosphorylating numerous downstream substrates, leading to uncontrolled cell proliferation and survival.[2] Key signaling pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Figure 1: Simplified Bcr-Abl Signaling Pathway.
Imatinib and S116836 are both ATP-competitive inhibitors, binding to the ATP-binding pocket of the Bcr-Abl kinase domain and preventing the phosphorylation of its substrates.
The T315I mutation, however, introduces a bulky isoleucine residue in the ATP-binding pocket. This steric hindrance prevents Imatinib from binding effectively, leading to drug resistance.[1] Novel inhibitors like S116836 are designed to accommodate this mutation and maintain their inhibitory activity.
Figure 2: Mechanism of Imatinib Resistance by the T315I Mutation.
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of Bcr-Abl inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: BaF3-WT and BaF3-T315I cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of S116836 or Imatinib for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated control cells.
Western Blot Analysis
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets.
-
Cell Lysis: BaF3-WT and BaF3-T315I cells are treated with the inhibitors for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Bcr-Abl (Tyr177), Bcr-Abl, phospho-CrkL (Tyr207), CrkL, phospho-STAT5 (Tyr694), STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with BaF3-T315I cells (e.g., 1 x 10⁷ cells per mouse).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and receive S116836 (e.g., 100 mg/kg, intraperitoneally, daily) or a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
Figure 3: Comparative Experimental Workflow.
Conclusion
The available preclinical data strongly suggests that novel Bcr-Abl inhibitors, represented here by S116836, hold significant promise for overcoming Imatinib resistance in CML patients with the T315I mutation. While Imatinib's efficacy is severely compromised by this mutation, S116836 demonstrates potent inhibitory activity both in vitro and in vivo.[2][3] Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for this patient population. This guide highlights the importance of continued drug development efforts to address the challenges of TKI resistance in CML.
References
- 1. protocols.io [protocols.io]
- 2. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. A Small Molecule Inhibitor, OGP46, Is Effective against Imatinib-Resistant BCR-ABL Mutations via the BCR-ABL/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bcr-Abl Kinase Inhibitors: Bcr-abl-IN-5 vs. Dasatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two Bcr-Abl kinase inhibitors: the research compound Bcr-abl-IN-5 and the FDA-approved drug dasatinib. This analysis is based on publicly available preclinical data and aims to assist in the evaluation of these compounds for research and development purposes.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). Targeted inhibition of this oncoprotein has revolutionized CML treatment. Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) widely used in the clinic. This compound is a more recently developed inhibitor that has shown promise in preclinical studies. This guide will delve into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Data Presentation: A Comparative Overview of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory activity of this compound and dasatinib against the Bcr-Abl kinase and the proliferation of CML cells. It is important to note that the data for this compound and dasatinib are derived from separate studies, and direct head-to-head comparisons within the same study are not yet publicly available. Therefore, variations in experimental conditions may contribute to the observed differences in potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Bcr-Abl (Wild-Type) | 14 | [1] |
| Bcr-Abl (T315I Mutant) | 450 | [1] | |
| Dasatinib | Bcr-Abl (Wild-Type) | 0.8 - 9 | [2][3] |
| Bcr-Abl (T315I Mutant) | >10,000 | [4] |
Table 1: Comparative In Vitro Kinase Inhibition (IC50 values). The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | K562 | 6,500 | [1] |
| Dasatinib | K562 | ~1 | [4] |
Table 2: Comparative Anti-proliferative Activity (IC50 values). The IC50 values here represent the concentration of the inhibitor required to inhibit the growth of the K562 CML cell line by 50%.
Signaling Pathways and Mechanisms of Action
Both this compound and dasatinib function by inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bcr-Abl-IN-5 vs. Nilotinib in Targeting the Bcr-Abl Oncoprotein
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the Bcr-Abl tyrosine kinase remains a critical focus. While established inhibitors like nilotinib have revolutionized patient outcomes, the quest for novel agents with improved efficacy and resistance profiles continues. This guide provides a comprehensive head-to-head comparison of Bcr-abl-IN-5, a research-stage inhibitor, and the clinically approved drug, nilotinib. This analysis is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals.
Executive Summary
This comparison guide delves into the biochemical potency, cellular activity, and mechanistic profiles of this compound and nilotinib. Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), is well-characterized with proven clinical efficacy. In contrast, this compound is a less-documented compound, with available data suggesting potent activity against wild-type and the challenging T315I mutant of Bcr-Abl. This guide consolidates the existing experimental data into structured tables, provides detailed experimental methodologies for key assays, and utilizes visualizations to illustrate critical pathways and workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and nilotinib, allowing for a direct comparison of their inhibitory activities.
| Inhibitor | Bcr-Abl WT (IC50) | Bcr-Abl T315I (IC50) | K562 Cells (IC50) |
| This compound | 0.014 µM | 0.45 µM | 6.5 µM |
| Nilotinib | <0.03 µM | >10 µM | 0.008788 µM |
Table 1: Biochemical and Cellular Potency. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell viability. Lower values indicate higher potency.
| Bcr-Abl Mutant | Nilotinib IC50 (nM) |
| G250E | <70 |
| Y253F | <200 |
| Y253H | <450 |
| E255K | <200 |
| E255V | <450 |
| F317L | <70 |
| M351T | <70 |
Table 2: Activity of Nilotinib Against Various Bcr-Abl Mutants. Data compiled from multiple sources, showcasing nilotinib's efficacy against a range of mutations that confer resistance to other TKIs.
Mechanism of Action and Signaling Pathway Inhibition
Both this compound and nilotinib are tyrosine kinase inhibitors that target the ATP-binding site of the Bcr-Abl oncoprotein. By blocking the kinase activity of Bcr-Abl, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive leukemic cell proliferation and survival.
Key downstream signaling proteins affected include CrkL and STAT5. Phosphorylation of these proteins is a hallmark of Bcr-Abl activity. Studies have shown that nilotinib effectively reduces the phosphorylation of both CrkL and STAT5 in CML cells. Limited data for this compound also suggests it can inhibit the phosphorylation of STAT5.
Validating Bcr-Abl-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Bcr-Abl-IN-5, a potent inhibitor of the Bcr-Abl kinase. We will explore its performance alongside other established Bcr-Abl inhibitors and detail the experimental protocols for key validation assays.
Introduction to Bcr-Abl and Target Validation
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[1] This oncoprotein drives aberrant cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2] Targeted inhibition of the Bcr-Abl kinase activity is a clinically validated and effective therapeutic strategy for CML.[3]
Validating that a small molecule inhibitor directly binds to and inhibits its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of a compound's potency and efficacy. This guide focuses on methods to validate the target engagement of this compound, a novel Bcr-Abl inhibitor, and compares its activity with established tyrosine kinase inhibitors (TKIs).
Bcr-Abl Signaling Pathway
The diagram below illustrates the major signaling cascades activated by the Bcr-Abl oncoprotein. Inhibition of Bcr-Abl kinase activity is designed to block these downstream pathways, thereby inducing apoptosis and halting the proliferation of leukemic cells.
Performance Comparison of Bcr-Abl Inhibitors
The potency of Bcr-Abl inhibitors is typically assessed through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the efficacy of different compounds. The following tables summarize the reported IC50 values for this compound and other widely used TKIs.
Table 1: Biochemical IC50 Values of Bcr-Abl Inhibitors
| Compound | Bcr-Abl (Wild-Type) IC50 (µM) | Bcr-Abl (T315I) IC50 (µM) | Assay Type |
| This compound | 0.014 | 0.45 | Kinase Assay |
| Imatinib | ~0.4 | >10 | Kinase Assay |
| Nilotinib | ~0.028 | >10 | Kinase Assay |
| Dasatinib | ~0.008 | >10 | Kinase Assay |
Note: IC50 values can vary between different studies and assay conditions.
Table 2: Cellular IC50 Values of Bcr-Abl Inhibitors in K562 Cells (Bcr-Abl positive)
| Compound | Cellular Proliferation IC50 (µM) | p-Crkl Inhibition IC50 (µM) |
| This compound | 6.5 | Not Reported |
| Imatinib | ~0.3 - 0.5 | ~0.5 |
| Dasatinib | ~0.001 - 0.01 | Not Reported |
| Nilotinib | ~0.01 - 0.05 | Not Reported |
Note: K562 is a human CML cell line endogenously expressing the Bcr-Abl protein.
Experimental Workflows for Target Engagement Validation
Validating Bcr-Abl target engagement in a cellular setting can be achieved through a variety of experimental approaches. The following diagram outlines a general workflow for assessing the efficacy of a Bcr-Abl inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phospho-Crkl (p-Crkl)
This assay measures the phosphorylation of Crkl, a direct substrate of Bcr-Abl, as a readout of Bcr-Abl kinase activity in cells.[4]
Materials:
-
K562 cells
-
Bcr-Abl inhibitor (e.g., this compound, Imatinib)
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Crkl (Tyr207), anti-Crkl, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed K562 cells at a density of 0.5 x 10^6 cells/mL and grow overnight.
-
Treat cells with a dose range of the Bcr-Abl inhibitor for 2-4 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Crkl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Crkl and a loading control to normalize the p-Crkl signal.
LanthaScreen™ TR-FRET Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled peptide substrate by the Bcr-Abl kinase.[5]
Materials:
-
Recombinant Bcr-Abl kinase
-
Fluorescein-labeled poly-GT substrate
-
Tb-labeled anti-phosphotyrosine antibody (PY20)
-
ATP
-
Kinase reaction buffer
-
Bcr-Abl inhibitor
-
384-well assay plates
-
TR-FRET plate reader
Protocol:
-
Prepare serial dilutions of the Bcr-Abl inhibitor in the kinase reaction buffer.
-
Add the Bcr-Abl kinase and the fluorescein-labeled substrate to the wells of a 384-well plate.
-
Add the inhibitor dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the phosphorylated substrate by adding the Tb-labeled anti-phosphotyrosine antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[6]
Materials:
-
K562 cells
-
Bcr-Abl inhibitor
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA reagents for Bcr-Abl detection
Protocol:
-
Treat K562 cells with the Bcr-Abl inhibitor or vehicle control for 1-2 hours.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated protein by centrifugation.
-
Collect the supernatant and quantify the amount of soluble Bcr-Abl using Western blotting or ELISA.
-
Plot the amount of soluble Bcr-Abl as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Conclusion
Validating the cellular target engagement of Bcr-Abl inhibitors is essential for their development and characterization. This guide has provided a comparative overview of this compound and other established TKIs, along with detailed protocols for key validation assays. The choice of assay will depend on the specific research question, available resources, and the stage of drug discovery. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of Bcr-Abl target engagement.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive phenotypic modulations lead to therapy resistance in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pelagobio.com [pelagobio.com]
Bcr-abl-IN-5: A Focused Look at its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Bcr-abl-IN-5 has emerged as a potent inhibitor of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML).[1] Understanding its selectivity profile against a broader range of kinases is crucial for evaluating its potential off-target effects and overall therapeutic window. This guide provides a comparative analysis of this compound's inhibitory activity, outlines the experimental methodologies for determining kinase selectivity, and visualizes the relevant signaling pathways.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against wild-type Bcr-Abl and the gatekeeper mutant T315I. However, a comprehensive public dataset detailing its selectivity against a wider panel of kinases is not currently available. The following table summarizes the known IC50 values for this compound and provides a template for its broader selectivity profile.
| Kinase Target | This compound IC50 (μM) |
| Bcr-Abl (Wild-Type) | 0.014[1] |
| Bcr-Abl (T315I Mutant) | 0.45[1] |
| Other Kinases | Data not publicly available |
Note: The lack of comprehensive selectivity data highlights a key area for future investigation to fully characterize the therapeutic potential and off-target profile of this compound.
Experimental Protocols
To determine the selectivity profile of a kinase inhibitor like this compound, a series of in vitro kinase inhibition assays are typically performed. The following is a generalized protocol that can be adapted for this purpose.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant purified kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test inhibitor) at various concentrations
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
96-well or 384-well microplates
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In each well of the microplate, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted this compound to the wells. Include control wells with solvent only (no inhibitor) and wells with a known potent inhibitor for each kinase as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. The ATP concentration is often kept near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Uses a FRET-based peptide substrate that fluoresces upon phosphorylation.
-
Radiometric: Involves the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate, which is then captured and quantified.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Signaling Pathways and Experimental Workflow
Visualizing the Bcr-Abl signaling pathway and the experimental workflow for kinase selectivity profiling can aid in understanding the mechanism of action and the experimental design.
Caption: Bcr-Abl signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the kinase selectivity profile of an inhibitor.
References
A Researcher's Guide to Comparing the In Vivo Efficacy of Novel Bcr-Abl Inhibitors: A Case Study with GNF-7
For researchers, scientists, and drug development professionals, the preclinical evaluation of novel therapeutic agents is a critical step in the journey from laboratory discovery to clinical application. In the context of Chronic Myeloid Leukemia (CML), the Bcr-Abl tyrosine kinase is a validated and crucial target. This guide provides a framework for comparing the in vivo efficacy of a novel Bcr-Abl inhibitor, provisionally termed "Bcr-abl-IN-5," against the established multi-kinase inhibitor, GNF-7.
Due to the current lack of publicly available data for a compound specifically named "this compound," this guide will use it as a placeholder to illustrate the comparative process. The methodologies and data presentation formats described herein are designed to facilitate a rigorous and objective assessment of any new Bcr-Abl inhibitor relative to a known entity like GNF-7.
Understanding the Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1][2][3][4] Its aberrant activity leads to the activation of a complex network of downstream signaling pathways, promoting cell proliferation, survival, and resistance to apoptosis.[1][2][3][5] Key pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1][2][3][5] A thorough understanding of this signaling cascade is essential for evaluating the mechanism of action of novel inhibitors.
Caption: The Bcr-Abl signaling network, a key driver in CML.
Comparative In Vivo Efficacy: this compound vs. GNF-7
A direct comparison of the in vivo efficacy of a novel inhibitor and a reference compound is crucial for determining its therapeutic potential. The following tables outline the key parameters that should be evaluated and provide a template for data presentation.
Table 1: Comparative Anti-Tumor Efficacy in a Xenograft Model
| Parameter | This compound | GNF-7 | Vehicle Control |
| Dosage and Administration | TBD | 10-20 mg/kg, p.o., daily | TBD |
| Tumor Growth Inhibition (%) | TBD | Significant | N/A |
| Tumor Volume (mm³) at Day X | TBD | Data Dependent | Data Dependent |
| Mean Survival (days) | TBD | Significantly prolonged | Data Dependent |
| Body Weight Change (%) | TBD | TBD | TBD |
| TBD: To be determined based on experimental results for this compound. Data for GNF-7 is based on published studies.[6] |
Table 2: Pharmacokinetic Profile Comparison
| Parameter | This compound | GNF-7 |
| Bioavailability (%) | TBD | 36% (mice, 20 mg/kg, p.o.) |
| Cmax (nM) | TBD | 3616 nM (mice, 20 mg/kg, p.o.) |
| Tmax (h) | TBD | TBD |
| Half-life (T½) (h) | TBD | 3.2 h (mice, 20 mg/kg, p.o.) |
| TBD: To be determined. GNF-7 data is from available literature.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. The following provides a standardized methodology for the in vivo evaluation of Bcr-Abl inhibitors.
Xenograft Mouse Model Protocol
-
Cell Line: Utilize a human CML cell line expressing Bcr-Abl, such as K562, or a Ba/F3 cell line engineered to express a specific Bcr-Abl variant (e.g., T315I for resistance studies).
-
Animal Model: Employ immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.
-
Tumor Implantation: Subcutaneously inject a predetermined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, GNF-7, or vehicle control according to the predetermined dosage and schedule. GNF-7 has been effectively used at 10-20 mg/kg via oral gavage.[6]
-
Efficacy Endpoints:
-
Tumor volume measurements throughout the study.
-
Overall survival.
-
Body weight monitoring to assess toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., phosphorylation status of Bcr-Abl and downstream effectors like CrkL) via Western blot or immunohistochemistry.
Caption: A typical experimental workflow for in vivo efficacy studies.
Mechanism of Action and Target Engagement
While GNF-7 is a known multi-kinase inhibitor targeting Bcr-Abl, ACK1, and GCK, the precise mechanism of a novel inhibitor like this compound would need to be elucidated.[6] Key to this is demonstrating target engagement in vivo.
Western Blot Analysis Protocol
-
Sample Preparation: Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against total and phosphorylated forms of Bcr-Abl, CrkL, STAT5, and other relevant downstream targets.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Analysis: Quantify band intensities to determine the extent of target inhibition.
A significant reduction in the phosphorylation of Bcr-Abl and its downstream substrates in tumors from the this compound treated group compared to the vehicle control would provide strong evidence of target engagement and in vivo efficacy.
Conclusion
This guide provides a comprehensive framework for the preclinical comparison of a novel Bcr-Abl inhibitor against GNF-7. By adhering to rigorous experimental protocols, presenting data in a clear and comparative format, and thoroughly investigating the mechanism of action, researchers can generate the robust data necessary to advance promising new therapies for Chronic Myeloid Leukemia. While direct comparative data for "this compound" is not yet available, the methodologies outlined here will be invaluable for its future evaluation and for the broader field of CML drug discovery.
References
- 1. bcr-abl, the hallmark of chronic myeloid leukaemia in man, induces multiple haemopoietic neoplasms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Navigating Resistance: A Comparative Analysis of Bcr-abl-IN-5 and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational Bcr-Abl tyrosine kinase inhibitor (TKI), Bcr-abl-IN-5, against established TKIs. This analysis focuses on cross-resistance profiles, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential in overcoming resistance in chronic myeloid leukemia (CML).
The emergence of resistance to tyrosine kinase inhibitors remains a significant challenge in the long-term management of CML. The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, produces the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of CML. While TKIs have revolutionized CML treatment, mutations within the Bcr-Abl kinase domain can impair drug binding, leading to relapse. The "gatekeeper" T315I mutation is notoriously resistant to most first and second-generation TKIs. This guide examines the preclinical data of this compound in the context of other widely used TKIs.
Comparative Inhibitory Activity of Bcr-Abl Tyrosine Kinase Inhibitors
The in vitro efficacy of TKIs is commonly assessed by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase's activity or the proliferation of cancer cells. The following tables summarize the reported IC50 values for this compound and other prominent TKIs against wild-type Bcr-Abl and the T315I mutant, providing a quantitative basis for comparison.
| Tyrosine Kinase Inhibitor | IC50 against Wild-Type Bcr-Abl (nM) | IC50 against T315I Mutant Bcr-Abl (nM) |
| This compound | 14 [1][2][3][4] | 450 [1][2][3][4] |
| Imatinib | 260–678[5] | High (Resistant) |
| Dasatinib | 0.8–1.8[5] | High (Resistant) |
| Nilotinib | 10–25[5] | High (Resistant) |
| Bosutinib | 42[5] | High (Resistant) |
| Ponatinib | 0.5[5] | Moderately Higher than Wild-Type |
Data for Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib are compiled from publicly available literature and may vary based on experimental conditions.
| Tyrosine Kinase Inhibitor | Cell Line | Cellular IC50 (µM) |
| This compound | K562 (Bcr-Abl positive) | 6.5 [2] |
The cellular IC50 reflects the concentration needed to inhibit 50% of cell proliferation and can differ from biochemical IC50 due to factors like cell permeability and off-target effects.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the efficacy of Bcr-Abl inhibitors.
Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant human Bcr-Abl (wild-type and T315I mutant) enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for Bcr-Abl.
-
Test compounds (e.g., this compound) at various concentrations.
-
ADP-Glo™ Kinase Assay kit or similar.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant Bcr-Abl enzyme, the specific peptide substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (Cellular IC50 Determination)
This assay assesses the effect of a TKI on the growth and viability of Bcr-Abl positive cancer cell lines.
Materials:
-
Bcr-Abl positive cell line (e.g., K562 for wild-type) and engineered cell lines expressing specific mutations (e.g., Ba/F3-p210-T315I).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Test compounds at various concentrations.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Experimental Design
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the Bcr-Abl signaling pathway, the workflow for assessing TKI resistance, and the cross-resistance profile of this compound.
Caption: Simplified Bcr-Abl signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for determining TKI resistance and identifying mutations.
Caption: Cross-resistance relationship of this compound and other TKIs to Bcr-Abl mutations.
Conclusion
The preclinical data for this compound indicates its potential as a dual inhibitor of both wild-type and the clinically significant T315I mutant Bcr-Abl. Its inhibitory activity against the T315I mutation places it in a category of TKIs with the potential to overcome a major mechanism of resistance to earlier generation inhibitors. Further comprehensive cross-resistance studies against a wider panel of Bcr-Abl mutations are warranted to fully elucidate its activity profile. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and evaluation of this compound and other novel TKIs in the drug development pipeline.
References
Allosteric Inhibition of Bcr-Abl: A Comparative Guide to Asciminib and Preclinical Compound GNF-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of asciminib (Scemblix®), a first-in-class FDA-approved allosteric Bcr-Abl inhibitor, and GNF-5, a representative preclinical allosteric inhibitor. The direct comparison with a compound designated "Bcr-abl-IN-5" could not be conducted as no public data or scientific literature is available for a compound with this specific name. Therefore, GNF-5, a well-characterized predecessor in the same class, has been used as a comparator to provide a meaningful analysis of the evolution and performance of allosteric Bcr-Abl inhibitors.
Mechanism of Allosteric Inhibition
Both asciminib and GNF-5 are classified as STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitors.[1][2] They function by binding to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding site targeted by traditional tyrosine kinase inhibitors (TKIs).[2][3] This allosteric binding induces a conformational change in the Bcr-Abl protein, mimicking the natural autoinhibitory mechanism and locking the kinase in an inactive state.[4][5] This unique mechanism of action allows these inhibitors to be effective against Bcr-Abl mutations that confer resistance to ATP-competitive TKIs, including the gatekeeper T315I mutation.[6][7]
Bcr-Abl Signaling Pathway and Point of Inhibition
The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis in Chronic Myeloid Leukemia (CML).[1][8][9] The diagram below illustrates the major pathways and the point of intervention by allosteric inhibitors.
Quantitative Performance Data
The following tables summarize the in vitro potency of asciminib and GNF-5 against wild-type and mutant Bcr-Abl.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference(s) |
| Asciminib | Wild-type Abl | 0.5 - 0.8 (Kd) | [6] |
| GNF-5 | Wild-type Abl | 220 | [2][10][11] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line / Bcr-Abl Mutant | EC50 / IC50 (nM) | Reference(s) |
| Asciminib | Ba/F3 p210 (Wild-type) | ~1 | [6] |
| Asciminib | KCL-22 (T315I) | ~30 | [6] |
| GNF-5 | Ba/F3 p210 (Wild-type) | 430 | [11] |
| GNF-5 | Ba/F3 E255V | 580 | [11] |
| GNF-5 | Ba/F3 T315I | 5000 | [10] |
Experimental Protocols
Kinase Activity Assay (for GNF-5)
A common method to determine the biochemical inhibitory activity (IC50) of a compound is the ATP/NADH-coupled assay.
Protocol:
-
A reaction mixture is prepared containing Tris-HCl buffer, NaCl, MgCl2, phosphoenolpyruvate (PEP), Abl peptide substrate, pyruvate kinase/lactic dehydrogenase (PK/LDH) enzymes, and NADH.[11]
-
The Abl kinase and the test inhibitor (GNF-5 at varying concentrations) are added to the mixture.[11]
-
The reaction is initiated by the addition of ATP.[11]
-
The Abl kinase phosphorylates the peptide substrate, consuming ATP and producing ADP.
-
The PK/LDH enzyme system uses ADP and PEP to regenerate ATP, a process that oxidizes NADH to NAD+.[11]
-
The rate of NADH depletion is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[11]
-
The initial velocity of the reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.[11]
Cell Proliferation Assay (for GNF-5)
The antiproliferative activity (EC50) of inhibitors on Bcr-Abl-dependent cells is frequently assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Ba/F3 cells, a murine hematopoietic cell line dependent on IL-3 for survival, are engineered to express the human Bcr-Abl p210 oncoprotein. These cells can now proliferate in the absence of IL-3.[11]
-
The Bcr-Abl expressing Ba/F3 cells are seeded in 96-well plates and treated with serial dilutions of the inhibitor (e.g., GNF-5).[11]
-
The cells are incubated for a defined period, typically 48 to 72 hours.[11]
-
The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains a thermostable luciferase and its substrate, luciferin.
-
In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The EC50 values are calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.[11]
In Vivo Efficacy
Asciminib: Extensive clinical trials have demonstrated the in vivo efficacy and safety of asciminib in patients with CML.[12] In a phase 3 trial (ASCEMBL), asciminib showed a statistically significant and clinically meaningful superiority in major molecular response (MMR) rate at 24 weeks compared to bosutinib in patients with CML in chronic phase previously treated with two or more TKIs.
GNF-5: In preclinical murine models, GNF-5 has demonstrated in vivo efficacy. In mice xenografted with Ba/F3 cells expressing wild-type Bcr-Abl, treatment with GNF-5 led to a normalization of peripheral blood cell counts and a reduction in spleen size.[10] Furthermore, in a bone marrow transplantation model with cells expressing the T315I Bcr-Abl mutant, the combination of GNF-5 and the ATP-competitive inhibitor nilotinib resulted in improved overall survival.[2][6]
Conclusion
Asciminib represents a significant advancement in the treatment of CML, offering a novel mechanism of action that can overcome resistance to traditional TKIs. Its development from early preclinical allosteric inhibitors like GNF-5 showcases a remarkable improvement in potency and a successful translation to clinical efficacy. While GNF-5 demonstrated the feasibility of allosteric inhibition and provided a valuable tool for preclinical research, asciminib's enhanced biochemical and cellular potency, coupled with its favorable pharmacokinetic and safety profile established in extensive clinical trials, solidifies its role as a pivotal therapy for patients with CML. The journey from GNF-5 to asciminib highlights the power of structure-based drug design and a deep understanding of the target biology in developing next-generation cancer therapeutics.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights Into Co-Administration of Allosteric and Orthosteric Drugs to Overcome Drug-Resistance in T315I BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Asciminib: ASH 2022 Prof. Tim Hughes Studies For patients With CML - OncologyTube [oncologytube.com]
Benchmarking Bcr-abl-IN-5 Against Third-Generation Bcr-Abl Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic myeloid leukemia (CML) treatment has been revolutionized by the development of Bcr-Abl tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have shown remarkable efficacy, the emergence of resistance, particularly the T315I mutation, has driven the development of third-generation inhibitors. This guide provides a comparative analysis of a potential emerging inhibitor, Bcr-abl-IN-5, against the established third-generation TKIs: ponatinib, asciminib, and olverembatinib.
This comparison aims to provide an objective overview based on available preclinical and clinical data. It is important to note that publicly available information on this compound is limited compared to the extensively studied and clinically approved third-generation inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
The constitutively active Bcr-Abl kinase drives CML by phosphorylating downstream substrates, leading to uncontrolled cell proliferation and survival. Third-generation inhibitors have evolved to overcome the resistance mechanisms that plague earlier TKIs.
ATP-Competitive Inhibition: Ponatinib and olverembatinib, like their predecessors, are ATP-competitive inhibitors. They bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of substrates.[1][2][3] Their structural designs, however, enable them to effectively inhibit the T315I mutant, a feat not achieved by first or second-generation TKIs.[4][5] Olverembatinib is noted to bind tightly to both the active (DFG-in) and inactive (DFG-out) conformations of Bcr-Abl, including the T315I variant.[6][7]
Allosteric Inhibition: Asciminib represents a paradigm shift in Bcr-Abl inhibition. It is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain.[8][9] This binding induces a conformational change that locks the kinase in an inactive state. By not competing with ATP, asciminib offers a distinct mechanism of action that can be effective against mutations conferring resistance to ATP-competitive inhibitors.[8][9]
This compound: Based on its designation as a "Bcr-Abl kinase inhibitor," this compound is presumed to be an ATP-competitive inhibitor. However, without specific studies on its binding mode, this remains an assumption.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bcr-abl-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bcr-abl-IN-5, a potent tyrosine kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
Given that specific safety data for this compound is not publicly available, a cautious approach based on the handling of similar potent small molecule kinase inhibitors is mandated. The following PPE is required at all times when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double gloving recommended. | Prevents skin contact. Nitrile offers good chemical resistance. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-length, cuffed sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling the powder form outside of a certified chemical fume hood or for spill cleanup. A NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes inhalation of the powdered compound, which can be hazardous. |
| Shoe Covers | Recommended when working with larger quantities or in designated potent compound handling areas. | Prevents the tracking of contaminants out of the laboratory. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always work in a designated area, preferably a certified chemical fume hood, especially when handling the solid form of this compound.
-
Before handling the compound, ensure all necessary PPE is correctly worn.
-
When weighing the solid compound, use a balance inside a fume hood or a containment enclosure to prevent the dispersal of powder.
-
Prepare solutions in the fume hood.
-
-
During Experimentation:
-
Handle all solutions of this compound with care to avoid splashes and aerosol generation.
-
Keep containers with this compound clearly labeled and sealed when not in use.
-
-
Spill Response:
-
In case of a spill, evacuate the immediate area if the spill is large or if powder is airborne.
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up and place in a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's EHS guidelines. |
| Solutions Containing this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, shoe covers) | Place in a designated solid hazardous waste container immediately after use. |
General Disposal Principles:
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste containers must be clearly labeled with the chemical name and hazard information.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's EHS department for specific disposal protocols.
Decontamination Procedures
-
At the end of each work session, thoroughly decontaminate the work area (fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol) to inactivate or remove any residual compound.
-
All materials used for decontamination should be disposed of as hazardous waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent Bcr-abl inhibitor, this compound, and maintain a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
